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Core Science & Biosynthesis

Foundational

IUPAC name of Phenyl(4-vinylphenyl)methanol

An In-Depth Technical Guide to (4-Ethenylphenyl)(phenyl)methanol: Nomenclature, Synthesis, and Bifunctional Utility Executive Summary In the landscape of advanced polymer science and solid-phase organic synthesis, bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (4-Ethenylphenyl)(phenyl)methanol: Nomenclature, Synthesis, and Bifunctional Utility

Executive Summary

In the landscape of advanced polymer science and solid-phase organic synthesis, bifunctional monomers serve as critical architectural building blocks. Among these, the compound commonly referred to as Phenyl(4-vinylphenyl)methanol stands out due to its dual reactivity. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the rigorous IUPAC nomenclature of this molecule, detail a self-validating synthetic protocol for its preparation, and map its applications in drug development and materials science.

Structural Elucidation and IUPAC Nomenclature

While "Phenyl(4-vinylphenyl)methanol" and "4-vinylbenzhydrol" are frequently used in commercial catalogs, these are semi-systematic names. To ensure unambiguous communication in regulatory and synthetic documentation, we must derive the Preferred IUPAC Name (PIN) 1[1].

By IUPAC convention, the principal functional group dictates the parent structure. Here, the central sp3 hybridized carbon bears a hydroxyl (-OH) group, making the parent chain methanol . Attached to this central carbinol carbon are two distinct aromatic substituents:

  • Phenyl group ( −C6​H5​ )

  • 4-Ethenylphenyl group (a benzene ring substituted at the para position with an ethenyl, or vinyl, group: −C6​H4​CH=CH2​ ).

Synthesizing these components alphabetically yields the precise IUPAC name: (4-ethenylphenyl)(phenyl)methanol .

Quantitative Physicochemical Profile

To facilitate rapid reference during experimental design, the core physicochemical parameters of (4-ethenylphenyl)(phenyl)methanol are summarized below2[2]:

ParameterSpecification
Preferred IUPAC Name (4-ethenylphenyl)(phenyl)methanol
Common Synonyms Phenyl(4-vinylphenyl)methanol, 4-Vinylbenzhydrol
CAS Registry Number 313945-23-2
Molecular Formula C15​H14​O
Molecular Weight 210.28 g/mol
Predicted Boiling Point 361.2 ± 11.0 °C
Predicted Density 1.089 ± 0.06 g/cm³
Physical State White solid to viscous liquid

Chemical Synthesis: The Grignard Pathway

The most robust and scalable method for synthesizing (4-ethenylphenyl)(phenyl)methanol is via a Grignard reaction utilizing 4-bromostyrene and benzaldehyde3[3]. This pathway leverages the nucleophilicity of an organomagnesium intermediate.

G A 4-Bromostyrene (Precursor) B Magnesium Turnings (Dry THF, I2 initiator) A->B Oxidative Addition C 4-Vinylphenylmagnesium Bromide (Grignard Reagent) B->C Grignard Formation E Magnesium Alkoxide Intermediate C->E Nucleophilic Attack D Benzaldehyde (Electrophile) D->E Carbonyl Addition F Aqueous NH4Cl (Mild Quench) E->F Protonation G (4-Ethenylphenyl)(phenyl)methanol (Target Compound) F->G Product Isolation

Mechanistic pathway for the Grignard synthesis of (4-ethenylphenyl)(phenyl)methanol.

Step-by-Step Validated Protocol

This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the bench scientist4[4].

Phase 1: Activation and Grignard Formation

  • Preparation: Flame-dry a 200 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a continuous nitrogen ( N2​ ) atmosphere.

  • Metal Loading: Add 34.4 mmol (1.5 eq) of magnesium turnings.

    • Causality: An excess of magnesium is critical to ensure the complete consumption of the aryl halide, preventing unreacted 4-bromostyrene from contaminating the final product.

  • Activation: Introduce a single crystal of iodine ( I2​ ) and 25 mL of anhydrous tetrahydrofuran (THF).

    • Causality: Iodine chemically etches the passivating magnesium oxide layer on the turnings. This exposes the highly reactive zero-valent magnesium surface necessary for the oxidative addition of the carbon-bromine bond.

  • Initiation: Add a 5% portion of 4-bromostyrene (total 22.8 mmol, 1.0 eq) to initiate the reaction.

    • Self-Validation Checkpoint: The fading of the iodine's purple color to a colorless/pale yellow state, accompanied by a localized exotherm and bubbling at the metal surface, confirms successful Grignard initiation.

  • Propagation: Once initiated, add the remaining 4-bromostyrene dropwise, maintaining the internal temperature strictly below 35 °C.

    • Causality: Thermal control is paramount. Elevated temperatures will trigger the spontaneous, radical-induced autopolymerization of the vinyl group, destroying the monomeric precursor 5[5].

    • Self-Validation Checkpoint: The near-complete dissolution of the magnesium turnings and the transition of the solution to a golden-brown hue confirms the formation of 4-vinylphenylmagnesium bromide.

Phase 2: Nucleophilic Addition 6. Cooling: Cool the active Grignard solution to 0 °C using an ice-water bath. 7. Electrophile Addition: Add benzaldehyde (22.8 mmol, 1.0 eq) dissolved in 10 mL anhydrous THF dropwise.

  • Causality: The highly nucleophilic carbanion of the Grignard reagent selectively attacks the electrophilic carbonyl carbon of benzaldehyde. The low temperature prevents side reactions (such as enolization or pinacol coupling) and stabilizes the resulting magnesium alkoxide intermediate.

Phase 3: Quenching and Isolation 8. Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride ( NH4​Cl ).

  • Causality: NH4​Cl provides a mild proton source. Using a strong acid (like HCl) would risk acid-catalyzed dehydration of the newly formed secondary alcohol, which would irreversibly convert the target benzhydrol into a conjugated diene.
  • Workup: Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via silica gel column chromatography to yield pure (4-ethenylphenyl)(phenyl)methanol.

Bifunctional Utility in Advanced Applications

The architectural brilliance of (4-ethenylphenyl)(phenyl)methanol lies in its bifunctionality. It possesses two orthogonal reactive sites: a polymerizable vinyl group and a derivatizable secondary hydroxyl group.

G Root (4-Ethenylphenyl)(phenyl)methanol Vinyl Vinyl Group (Ethenyl) Root->Vinyl Polymerizable Site Hydroxyl Hydroxyl Group (Carbinol) Root->Hydroxyl Derivatizable Site Polymer Radical Polymerization (Functionalized Polystyrene) Vinyl->Polymer Crosslink Copolymerization (e.g., with Styrene/Acrylonitrile) Vinyl->Crosslink Ester Esterification / Etherification (Solid-Phase Linkers) Hydroxyl->Ester Oxidation Oxidation to Ketone (4-Vinylbenzophenone) Hydroxyl->Oxidation

Bifunctional utility of (4-ethenylphenyl)(phenyl)methanol in materials and drug development.

Applications in Drug Development and Polymer Science
  • Solid-Phase Peptide Synthesis (SPPS): The vinyl group allows this monomer to be copolymerized with styrene and divinylbenzene to create custom functionalized polystyrene resins. The exposed benzhydrol (hydroxyl) groups act as highly stable, acid-cleavable linkers for the attachment of carboxylic acids or amines during the solid-phase synthesis of complex peptide APIs.

  • Scavenger Resins: When oxidized to its ketone counterpart (4-vinylbenzophenone) and polymerized, it serves as a robust scavenger resin to remove excess nucleophiles (like amines or organometallics) from solution-phase reaction mixtures, streamlining the purification of small-molecule drug candidates.

  • Isotope Labeling Studies: The terminal alkene serves as an excellent substrate for precision deuteration and hydrodeuteration techniques, allowing researchers to synthesize stable isotopomers for pharmacokinetic tracking and molecular rotational resonance (MRR) spectroscopy3[3].

References

  • J-Global. Phenyl(4-vinylphenyl)methanol | Chemical Substance Information. Retrieved from [Link]

  • KeyingChem. Phenyl (4- vinylphenyl) methanol 313945-23-2. Retrieved from [Link]

  • Vang, Zoua Pa. Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes. Marquette University e-Publications. Retrieved from[Link]

  • González Pluma, Marisol, et al. Synthesis of Styrene Monomers Hydroxyl Functionalized. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Phenyl(4-vinylphenyl)methanol molecular weight and formula

An In-depth Technical Guide to Phenyl(4-vinylphenyl)methanol Prepared by: Gemini, Senior Application Scientist Introduction Phenyl(4-vinylphenyl)methanol is a bifunctional organic molecule of significant interest to rese...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Phenyl(4-vinylphenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Introduction

Phenyl(4-vinylphenyl)methanol is a bifunctional organic molecule of significant interest to researchers in materials science and drug development. Its structure, incorporating a reactive vinyl group and a secondary alcohol, makes it a versatile building block for creating complex polymers and novel pharmaceutical scaffolds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, validated synthesis protocols, and potential applications, grounded in established chemical principles.

A notable point of clarification is the distinction between Phenyl(4-vinylphenyl)methanol and the more commonly cited (4-vinylphenyl)methanol, also known as 4-vinylbenzyl alcohol. The latter is a simpler primary alcohol (C₉H₁₀O). The subject of this guide, Phenyl(4-vinylphenyl)methanol, is a secondary alcohol containing an additional phenyl group, which significantly alters its molecular weight, stereochemistry, and reactivity.

Molecular Identity and Physicochemical Properties

The core attributes of Phenyl(4-vinylphenyl)methanol are summarized below. These properties are fundamental to understanding its behavior in chemical reactions and its suitability for various applications.

Key Identifiers
PropertyValueSource
Chemical Name Phenyl(4-vinylphenyl)methanolInternal Calculation
Synonyms (4-Ethenylphenyl)phenylmethanol[1]
CAS Number 313945-23-2[1]
Molecular Formula C₁₅H₁₄O[1]
Molecular Weight 210.27 g/mol [1]
InChI Key MJUBBXXAFJVJMV-UHFFFAOYSA-N[1]
Molecular Structure

The structure features a central carbinol carbon bonded to a phenyl group, a 4-vinylphenyl group, a hydrogen atom, and a hydroxyl group. This carbinol carbon is a chiral center, meaning the molecule can exist as two enantiomers.

Caption: 2D structure of Phenyl(4-vinylphenyl)methanol.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and comparison to analogous compounds like benzhydrol (diphenylmethanol) and styrenic monomers.

  • Physical Form : Expected to be a solid or a high-boiling point viscous oil at room temperature.

  • Solubility : Likely soluble in common organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane, and ethyl acetate. Sparingly soluble in nonpolar solvents like hexane and insoluble in water.

  • Reactivity : The molecule possesses two primary reactive sites:

    • Vinyl Group : Susceptible to radical, anionic, and cationic polymerization. This functionality is key for its use as a monomer in materials science.

    • Secondary Alcohol : Can undergo oxidation to the corresponding ketone (4-vinylbenzophenone), esterification with carboxylic acids, or conversion to ethers and halides. This allows for further chemical modification in drug synthesis.

Synthesis Methodologies

As a specialty chemical, Phenyl(4-vinylphenyl)methanol is not typically available off-the-shelf and must be prepared in the laboratory. Two robust and well-established synthetic routes are presented below. The choice of method depends on the availability of starting materials and desired scale.

Method A: Synthesis via Grignard Reaction

This is a classic carbon-carbon bond-forming reaction and a highly effective method for preparing secondary alcohols. The protocol involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 4-vinylbenzaldehyde.

Causality of Experimental Design: The Grignard reagent (PhMgBr) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Anhydrous conditions are critical because Grignard reagents are strong bases and will be quenched by any protic species, such as water, destroying the reagent and reducing the yield.[2][3] The use of tetrahydrofuran (THF) is preferred over diethyl ether for its higher boiling point and better ability to solvate the Grignard reagent.

Grignard_Synthesis_Workflow cluster_reagent Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification Bromobenzene Bromobenzene + Mg Turnings PhMgBr Phenylmagnesium Bromide (in THF) Bromobenzene->PhMgBr Anhydrous_THF Anhydrous THF Anhydrous_THF->PhMgBr Reaction_Vessel Reaction Flask (Inert Atmosphere, 0°C) PhMgBr->Reaction_Vessel Vinylbenzaldehyde 4-Vinylbenzaldehyde (in Anhydrous THF) Vinylbenzaldehyde->Reaction_Vessel Alkoxide Intermediate Alkoxide Complex Reaction_Vessel->Alkoxide Quench Quench with aq. NH4Cl solution Alkoxide->Quench Extraction Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extraction Drying Dry with Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product Final Product: Phenyl(4-vinylphenyl)methanol Purification->Product

Caption: Workflow for Grignard synthesis of Phenyl(4-vinylphenyl)methanol.

Step-by-Step Protocol:

  • Preparation of Phenylmagnesium Bromide:

    • Dry all glassware in an oven at 120°C for at least 4 hours and assemble hot under a stream of dry nitrogen or argon.

    • To a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous THF and a crystal of iodine to activate the magnesium surface.

    • Add a solution of bromobenzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel to initiate the reaction, which is indicated by heat evolution and disappearance of the iodine color.[3]

    • Maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Vinylbenzaldehyde:

    • Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.

    • Dissolve 4-vinylbenzaldehyde (1.0 eq relative to bromobenzene) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Phenyl(4-vinylphenyl)methanol.

Method B: Synthesis via Reduction of 4-Vinylbenzophenone

Causality of Experimental Design: The first step is a palladium-catalyzed vinylation of 4-bromobenzophenone.[4] The second step employs sodium borohydride (NaBH₄), a mild and selective reducing agent that reduces the ketone carbonyl to a secondary alcohol without affecting the vinyl group.[5] The reaction is performed in an alcohol solvent like methanol or ethanol.

Reduction_Synthesis_Workflow cluster_ketone Step 1: Ketone Synthesis cluster_reduction Step 2: Reduction cluster_workup Workup & Purification Bromobenzophenone 4-Bromobenzophenone Ketone_Reaction Reaction (THF, Heat) Bromobenzophenone->Ketone_Reaction Vinyl_Reagent Vinylation Reagent (e.g., Divinylsiloxane) Vinyl_Reagent->Ketone_Reaction Pd_Catalyst Pd Catalyst Pd_Catalyst->Ketone_Reaction Vinylbenzophenone 4-Vinylbenzophenone Ketone_Reaction->Vinylbenzophenone Purify Reduction_Reaction Reduction (0°C to RT) Vinylbenzophenone->Reduction_Reaction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Reduction_Reaction Methanol Methanol (Solvent) Methanol->Reduction_Reaction Product_Complex Intermediate Borate Complex Reduction_Reaction->Product_Complex Workup Acidic/Aqueous Workup Product_Complex->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Recrystallization or Chromatography Drying->Purification Final_Product Final Product: Phenyl(4-vinylphenyl)methanol Purification->Final_Product

Caption: Workflow for the reduction synthesis of Phenyl(4-vinylphenyl)methanol.

Step-by-Step Protocol:

  • Synthesis of 4-Vinylbenzophenone:

    • Follow a literature procedure for the palladium-catalyzed vinylation of 4-bromobenzophenone. A representative method involves reacting 4-bromobenzophenone (1.0 eq) with a vinylating agent like 1,3-divinyltetramethyldisiloxane (1.1 eq) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a base in THF.[4]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography to isolate 4-vinylbenzophenone.

  • Reduction to Phenyl(4-vinylphenyl)methanol:

    • Dissolve the purified 4-vinylbenzophenone (1.0 eq) in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains low as the reaction is exothermic.[6]

    • Monitor the disappearance of the starting ketone by TLC.[5][6]

    • Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl).

  • Workup and Purification:

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

    • Purify the final product by recrystallization or silica gel chromatography.

Potential Applications in Research and Drug Development

The unique bifunctional nature of Phenyl(4-vinylphenyl)methanol makes it a valuable monomer and intermediate.

  • Polymer Chemistry : As a functionalized styrene derivative, it can be polymerized or co-polymerized to create materials with pendant hydroxyl groups. These hydroxyl groups can be used for post-polymerization modification, grafting other molecules, or altering the surface properties (e.g., hydrophilicity, adhesion) of the resulting polymer. The bulky phenyl group adjacent to the alcohol can also impart specific thermal and mechanical properties.

  • Drug Discovery and Medicinal Chemistry : The molecule can serve as a scaffold for building more complex drug candidates. The secondary alcohol provides a handle for attaching other pharmacophores or for linking the molecule to a larger biological entity. The vinyl group could potentially be used for covalent modification of biological targets or as a site for further chemical elaboration through reactions like hydroboration-oxidation or epoxidation. Its structural similarity to compounds like benzophenone, which are studied as UV filters and photosensitizers, suggests potential applications in photochemistry and dermatology research.[7][8]

Conclusion

Phenyl(4-vinylphenyl)methanol is a high-value chemical intermediate with significant potential in advanced materials and pharmaceutical research. While its synthesis requires careful execution of multi-step organic chemistry protocols, the methodologies presented here are based on reliable and well-understood reactions. By leveraging its dual vinyl and hydroxyl functionality, researchers can unlock new avenues for the development of innovative polymers and complex molecular architectures for drug discovery.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 28). The Chemical Properties and Synthesis of (4-Vinylphenyl)methanol.
  • Ningbo Inno Pharmchem Co.,Ltd. Exploring (4-Vinylphenyl)methanol: A Key Organic Intermediate.
  • ChemicalBook. (4-Vinylphenyl)methanol synthesis.
  • Guidechem. (4-Vinylphenyl)methanol 1074-61-9 wiki.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2735162, (4-Vinylphenyl)methanol.
  • CymitQuimica. CAS 1074-61-9: (4-Vinylphenyl)methanol.
  • Career Henan Chemical Co. (4-Vinylphenyl)methanol.
  • ChemicalBook. (4-Vinylphenyl)methanol | 1074-61-9.
  • MilliporeSigma. (4-Vinylphenyl)methanol | 1074-61-9.
  • ChemScene LLC. (4-Vinylphenyl)methanol,98% (stabilized with TBC).
  • Jasperse, J. Grignard Reaction. Chem 355.
  • Hirao, A., et al. (1997). Protection and polymerization of functional monomers. 18. Syntheses of well-defined poly(vinylphenol), poly[(vinylphenyl)methanol], and poly[2-vinylphenyl)ethanol] by means of anionic living polymerization of styrene derivatives containing tert-butyldimethylsilyl ethers. Macromolecules.
  • Denmark, S. E., & Smith, R. C. (2009). Vinylation with Inexpensive Silicon-Based Reagents: Preparation of 4-Vinylbenzophenone. Organic Syntheses, 86, 282.
  • San Jose State University. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.
  • González Pluma, M., et al. Synthesis of the Grignard reagent of (4-vinylphenyl) magnesium bromide. ResearchGate.
  • Ramsden, H. E., & Walburn, H. W. (1961). DI-n-BUTYLDIVINYLTIN. Organic Syntheses, 41, 25.
  • El-Zaru, R. A., & Jibril, I. (2014). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. RSC Advances.
  • Echemi. Buy phenyl(4-vinylphenyl)methanol Industrial Grade from JHECHEM CO LTD.
  • Demeter, A., et al. (2013). Substituent effect on the photoreduction kinetics of benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210.
  • Eljamal, R., et al. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies.
  • YouTube. (2020, June 27). Reduction of benzophenone Overview Q&A.
  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.

Sources

Foundational

Orthogonal Reactivity in Polymer Science: A Technical Guide to the Structure-Property Relationship of (4-Vinylphenyl)methanol

Executive Summary As a Senior Application Scientist, navigating the intersection of organic synthesis and materials science requires a deep understanding of monomer architecture. (4-Vinylphenyl)methanol , commonly known...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, navigating the intersection of organic synthesis and materials science requires a deep understanding of monomer architecture. (4-Vinylphenyl)methanol , commonly known as 4-vinylbenzyl alcohol (4-VBA), occupies a privileged space in advanced polymer chemistry and nanomedicine. The juxtaposition of a highly reactive styrenic double bond and a versatile hydroxymethyl group enables orthogonal synthetic strategies. This whitepaper deconstructs the structure-property relationship of 4-VBA, providing field-proven protocols, mechanistic insights, and self-validating workflows for researchers developing targeted drug delivery systems and high-performance optical materials.

Molecular Architecture & Physicochemical Properties

The reactivity profile of 4-VBA is dictated by its para-substituted benzene ring, which electronically links the electron-rich vinyl group with the polar, hydrogen-bonding hydroxymethyl group[1]. This dual functionality allows 4-VBA to act both as a polymerizable monomer and as a reactive initiator or crosslinking agent.

To maintain the integrity of the vinyl group, 4-VBA must be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C, often stabilized with trace amounts of 4-tert-butylcatechol (TBC) to prevent spontaneous free-radical autopolymerization[2][3].

Quantitative Physicochemical Data

Table 1: Key physicochemical properties of (4-Vinylphenyl)methanol.

PropertyValueScientific ImplicationReference
Molecular Formula C₉H₁₀OBaseline for stoichiometric calculations.[1]
Molecular Weight 134.17 g/mol Determines mass-to-mole conversions in polymerizations.[1]
Boiling Point 132–137 °C (at 15 Torr)Requires vacuum distillation for purification to avoid thermal polymerization.[2]
Density 1.038 ± 0.06 g/cm³Critical for volumetric dosing in emulsion systems.[2]
pKa (Predicted) 14.38 ± 0.10Indicates the basicity required for alkoxide formation (e.g., using potassium enolate).[2]
Storage Conditions 2–8 °C, Inert gasKinetic suppression of radical formation.[3]

The Dual-Reactivity Nexus: Structure-Property Mapping

The true utility of 4-VBA lies in its orthogonal reactivity. The vinyl group undergoes standard free-radical, anionic, or controlled radical polymerizations (e.g., RAFT, ATRP) to form linear or crosslinked polystyrene backbones. Conversely, the hydroxymethyl group serves as a site for post-polymerization modification (esterification, etherification) or acts as a nucleophilic initiator for ring-opening polymerizations[4].

Furthermore, 4-VBA is the primary precursor for 4-vinylbenzyl chloride (4-VBC) , a critical intermediate synthesized via the chlorination of 4-VBA's hydroxyl group. 4-VBC is extensively used in ion-exchange resins and photoresists[5].

G VBA (4-Vinylphenyl)methanol Dual-Functional Monomer Vinyl Vinyl Group (Free-Radical Polymerization) VBA->Vinyl Hydroxyl Hydroxymethyl Group (Nucleophilic Substitution) VBA->Hydroxyl Polymer Linear/Crosslinked Polystyrene Derivatives Vinyl->Polymer Mod Post-Polymerization Modification Hydroxyl->Mod VBC 4-Vinylbenzyl Chloride Intermediate Hydroxyl->VBC Nano Drug Delivery Nanogels Polymer->Nano Mod->Nano Optics High Refractive Index Composites (TiO2) Mod->Optics

Caption: Logical mapping of 4-VBA's dual-functional reactivity to its advanced material applications.

Mechanistic Synthesis & Validation Protocols

Protocol 1: Synthesis of 4-VBA via Cryogenic Reduction

The synthesis of 4-VBA from 4-vinylbenzoic acid requires precise kinetic control. The reduction of the carboxylic acid group must be highly selective to avoid reducing the sensitive vinyl moiety[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 500 mg (3.37 mmol) of 4-vinylbenzoic acid in 25 mL of anhydrous diethyl ether (Et₂O).

  • Cryogenic Suspension: Suspend 758 mg (19.97 mmol) of Lithium Aluminum Hydride (LiAlH₄) in 80 mL of anhydrous Tetrahydrofuran (THF) and cool the system strictly to 0 °C.

    • Causality: The 0 °C environment is critical. LiAlH₄ reduction is highly exothermic; low-temperature kinetic control suppresses the thermally induced free-radical autopolymerization of the vinyl group while ensuring complete reduction of the carboxylate.

  • Controlled Addition: Slowly add the Et₂O solution dropwise to the LiAlH₄ suspension. Gradually warm to room temperature and stir continuously for 1 hour.

  • Fieser Quenching: Sequentially add 256 μL H₂O, 512 μL of 10 wt% NaOH, and 768 μL H₂O.

    • Causality: This specific stoichiometric quenching forms a granular, easily filterable inorganic precipitate (lithium aluminate salts). Deviating from this ratio risks forming a gelatinous emulsion that traps the organic product and drastically reduces yield.

  • Purification: Filter the mixture, dry the supernatant over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane:EtOAc 4:1) to yield a colorless oil[2].

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Validation Checkpoint: Analyze the purified product via ¹H NMR (CDCl₃, 500 MHz). The presence of distinct doublets at δ 5.24 and 5.73 ppm confirms the preservation of the vinyl group, while a singlet at δ 4.66 ppm (2H) confirms the successful formation of the hydroxymethyl protons.

Advanced Applications in Nanomedicine & Drug Delivery

In drug development, premature disassembly of therapeutic nanoparticles is a major hurdle. 4-VBA is utilized to engineer shell-crosslinked knedel-like nanoparticles and pH-sensitive nanogels that secure drug payloads until they reach the target microenvironment[6].

Protocol 2: Synthesis of pH-Sensitive Nanogels using 4-VBA

4-VBA can be used to synthesize heterotelechelic PEG macromonomers (polymers with different reactive groups at each end) for nanogel formulation[6].

Step-by-Step Methodology:

  • Initiator Metalation: React 4-VBA with the potassium enolate of acetone.

    • Causality: Potassium enolate is a mild metalation agent that selectively deprotonates the benzylic hydroxyl group of 4-VBA without attacking the styrenic double bond, creating a reactive alkoxide initiator[6].

  • Anionic Ring-Opening Polymerization (ROP): Introduce ethylene oxide (EO) to the alkoxide initiator to grow the PEG chain.

    • Causality: The vinylbenzyl group is chemically inert under alkoxide-driven anionic polymerization conditions. This orthogonal reactivity ensures 100% retention of the polymerizable double bond at the α-end of the resulting PEG chain.

  • Emulsion Crosslinking: Copolymerize the resulting α-vinylbenzyl-ω-carboxy-PEG macromonomer with 2-(N,N-diethylamino)ethyl methacrylate and a crosslinking agent (e.g., ethylene dimethacrylate) in an aqueous emulsion.

  • Size Modulation: Adjust the macromonomer (stabilizer) concentration to control the final nanogel size between 50 and 350 nm[6].

Validation Checkpoint: Prior to emulsion, perform Size Exclusion Chromatography (SEC) on the PEG macromonomer. A monomodal SEC peak confirms controlled polymerization without side-chain oligomerization[6].

Workflow Step1 Initiation 4-VBA + Potassium Enolate Step2 Anionic Polymerization Ethylene Oxide Addition Step1->Step2 Step3 Macromonomer Vinylbenzyl-PEG-COOH Step2->Step3 Step4 Emulsion Polymerization Crosslinking Agent Step3->Step4 Step5 pH-Sensitive Nanogel (50-350 nm) Step4->Step5

Caption: Step-by-step workflow for synthesizing PEG-tethered nanogels using 4-VBA as an initiator.

Optical Materials: High Refractive Index Composites

Beyond biomedicine, 4-VBA is instrumental in optics. Conventional polymers suffer from low refractive indices (n = 1.3–1.7). To overcome this, metal oxide nanoparticles like TiO₂ (n = 2.1–2.7) are blended into polymer matrices. However, inorganic nanoparticles naturally agglomerate due to high surface energies[7].

The 4-VBA Solution: By utilizing poly(4-vinylbenzyl alcohol) as the matrix polymer, researchers perform in situ polymerization of 4-VBA in the presence of acid surface-modified TiO₂ nanoparticles. The dense array of hydroxyl groups on the poly(4-VBA) side chains forms robust hydrogen bonds with the titania surface. This thermodynamic stabilization prevents agglomeration, allowing TiO₂ to be uniformly dispersed at unprecedented loadings of up to 60 wt%, pushing the composite's refractive index to an exceptional 1.77[7].

Conclusion

The architectural brilliance of (4-vinylphenyl)methanol lies in its chemical dichotomy. By understanding the kinetic and thermodynamic thresholds of its vinyl and hydroxymethyl groups, application scientists can leverage 4-VBA to synthesize everything from highly targeted, shell-crosslinked nanocarriers to next-generation optical coatings. Strict adherence to the self-validating protocols outlined above ensures reproducibility, high yield, and the preservation of orthogonal reactivity.

References

  • (4-Vinylphenyl)methanol | C9H10O | CID 2735162 - PubChem - NIH . PubChem. Available at:[Link]

  • Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry . UniVOOK. Available at:[Link]

  • Preparation of High Refractive Index Composite Films Based on Titanium Oxide Nanoparticles Hybridized Hydrophilic Polymers . MDPI. Available at:[Link]

  • pH-Sensitive Nanogel Possessing Reactive PEG Tethered Chains on the Surface . Oyama-CT / ACS Macromolecules. Available at:[Link]

Sources

Exploratory

Advanced Methodologies in the Synthesis of Functionalized Styrene Monomers: A Technical Guide for Polymer and Therapeutic Applications

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Strategic Context The precise architecture of modern polymer therapeutics and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Strategic Context

The precise architecture of modern polymer therapeutics and advanced materials relies fundamentally on the purity and functional diversity of their constituent monomers. Functionalized styrenes—bearing moieties such as halogens, amines, boronic acids, or activated esters—are critical building blocks. In drug delivery, these monomers are frequently polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) to create well-defined polymer backbones. These backbones often feature functional handles designed for highly specific bioconjugation, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1].

As a Senior Application Scientist, I have observed that the primary bottleneck in developing novel polymer therapeutics is rarely the polymerization step itself, but rather the efficient, scalable, and high-purity synthesis of the functionalized styrene monomers. This whitepaper details the mechanistic rationale, comparative data, and self-validating experimental protocols required to synthesize these critical compounds.

Mechanistic Pathways & Synthetic Strategies

The synthesis of functionalized styrenes requires navigating a fundamental contradiction: the reaction conditions must be harsh enough to form the carbon-carbon double bond, yet mild enough to prevent the resulting monomer from undergoing premature auto-polymerization.

Palladium-Catalyzed Cross-Coupling: The Modified Suzuki-Miyaura Route

Traditionally, synthesizing vinylarenes via Suzuki coupling required vinylboronic acids. However, vinylboronic acid is highly prone to polymerization and difficult to isolate. A highly robust, modern alternative circumvents this by generating vinyl bromide in situ from 1,2-dibromoethane, which subsequently undergoes cross-coupling with stable arylboronic acids[2].

The Causality of Reagent Selection: Why use 1,2-dibromoethane instead of directly using vinyl bromide gas? Vinyl bromide is a toxic, expensive gas that requires specialized pressurized equipment. 1,2-dibromoethane is an inexpensive, easy-to-handle liquid. Under basic conditions, it undergoes dehydrobromination to slowly release vinyl bromide directly into the catalytic cycle, maintaining a low steady-state concentration that minimizes side reactions.

C–C Cleavage of Aryl Ketones

Recent advancements have demonstrated the synthesis of functionalized styrenes via the palladium-catalyzed Suzuki-Miyaura cross-coupling between aryl ketones and potassium vinyltrifluoroborate[3]. This method utilizes pyridine-oxazoline ligands to achieve the remarkable cleavage of unstrained C–C bonds, offering an orthogonal approach when traditional halide precursors are unavailable.

Grignard Derivatization for Anionic Polymerization

For monomers intended for living anionic polymerization, direct functionalization is often incompatible with the highly reactive carbanionic propagating species. Instead, researchers utilize reagents like (4-vinylphenyl)magnesium bromide to introduce complex, protected functionalities (e.g., silyl-protected groups) prior to polymerization[4].

Quantitative Data: Strategy Comparison

To assist in route selection, the following table summarizes the key metrics of the primary synthetic strategies.

Synthetic RouteKey Reagents / CatalystTypical YieldFunctional Group TolerancePrimary Application
In-Situ Suzuki 1,2-dibromoethane, Arylboronic acid / Pd(PPh₃)₄75–94%High (Halogens, Esters, Ethers)General functionalized styrenes, scale-up
Ketone Cleavage Aryl ketone, K-vinyltrifluoroborate / Pd(OAc)₂60–85%Medium (Sterically sensitive)Complex pharmaceutical intermediates
Grignard Addition (4-vinylphenyl)MgBr, Electrophile / None70–90%Low (Requires strict protection)Monomers for living anionic polymerization
Wittig Olefination Benzaldehyde derivative, Ph₃PCH₃Br / t-BuOK80–95%High (Excludes unprotected ketones)Lab-scale specialty monomers

Visualizing the Reaction Logic

The following diagram illustrates the catalytic cycle of the most scalable approach: the in situ generation of vinyl bromide coupled with the Suzuki-Miyaura reaction.

SuzukiCycle Start 1,2-Dibromoethane + Base VinylBr Vinyl Bromide (Generated In Situ) Start->VinylBr Dehydrobromination OxAdd Oxidative Addition [Pd(II) Complex] VinylBr->OxAdd PdCat Pd(0) Catalyst PdCat->OxAdd TransMet Transmetalation (+ Arylboronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->PdCat Catalyst Regeneration Product Functionalized Styrene (+ BHT Inhibitor) RedElim->Product

Catalytic cycle for the in-situ generation and Suzuki coupling of vinyl bromide.

Standardized Experimental Protocol: In-Situ Suzuki Vinylation

This protocol describes a self-validating workflow for the synthesis of a functionalized styrene (e.g., 4-methoxystyrene or 4-vinylphenylboronic acid pinacol ester) using the 1,2-dibromoethane route[2].

Materials Required:
  • Substituted arylboronic acid (1.0 equiv, 10 mmol)

  • 1,2-Dibromoethane (1.5 equiv, 15 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 30 mmol)

  • Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v, 30 mL)

  • Inhibitor: Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC)

Step-by-Step Methodology:
  • System Deoxygenation (Critical Step):

    • Action: Add the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ to a flame-dried Schlenk flask. Add the ternary solvent mixture. Sparge the mixture with ultra-pure Argon for 20 minutes.

    • Causality: Oxygen is the enemy of this reaction. It irreversibly oxidizes the Pd(0) catalyst to inactive Pd(II) species and can initiate premature radical auto-polymerization of the styrene product at elevated temperatures.

  • Reagent Introduction:

    • Action: Inject 1,2-dibromoethane via syringe under positive Argon flow.

  • Thermal Activation & Reaction:

    • Action: Heat the reaction mixture to 85°C using an oil bath. Stir vigorously for 12–16 hours.

    • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the highly polar arylboronic acid spot and the appearance of a strongly UV-active (254 nm) non-polar spot confirms the extended conjugation of the newly formed styrene system.

  • Quenching and Phase Separation:

    • Action: Cool the mixture to room temperature. Add 20 mL of deionized water and extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Inhibition & Concentration (Self-Validating Safety Step):

    • Action:Before placing the flask on the rotary evaporator, add 10–50 ppm of BHT to the organic extract. Concentrate under reduced pressure at a bath temperature not exceeding 30°C.

    • Causality: Concentration increases the proximity of the highly reactive vinyl groups. Without a radical scavenger like BHT, the thermal stress of evaporation will cause the monomer to cross-link into an insoluble polystyrene gel, ruining the yield.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Store the purified monomer at -20°C in the dark, supplemented with 50 ppm TBC inhibitor until ready for living polymerization.

References

  • Automation and Data-Driven Design of Polymer Therapeutics. nih.gov.
  • Simple and Efficient Protocol for the Synthesis of Functionalized Styrenes from 1,2-Dibromoethane and Arylboronic Acids. acs.org.
  • Functionalized Styrene Synthesis via Palladium-Catalyzed C−C Cleavage of Aryl Ketones. researchgate.net.
  • A Nonconventional Approach toward Multihydroxy Functional Polystyrenes Relying on a Simple Grignard Reagent. researchgate.net.

Sources

Protocols & Analytical Methods

Method

Application Note: Mild Esterification Protocols for Phenyl(4-vinylphenyl)methanol in Functional Monomer Synthesis

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Chemoselective esterification of styrenic secondary alcohols, mechanistic causality, and yield optimization. Introduction & M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Chemoselective esterification of styrenic secondary alcohols, mechanistic causality, and yield optimization.

Introduction & Mechanistic Causality

Phenyl(4-vinylphenyl)methanol (CAS: 313945-23-2, Formula: C₁₅H₁₄O) is a highly valuable secondary alcohol building block used in the synthesis of functionalized polymers, advanced photoresists, and organic light-emitting diode (OLED) intermediates[1]. Structurally, it features a bulky benzhydrylic core flanked by a polymerizable styrenic vinyl group.

The esterification of this specific substrate presents a unique chemoselectivity challenge. Traditional Fischer esterification utilizes strong Brønsted acids (e.g., H₂SO₄, p-TsOH) and elevated temperatures. However, applying these harsh conditions to Phenyl(4-vinylphenyl)methanol is detrimental for two primary reasons:

  • Vinyl Group Instability: Strong acids readily initiate cationic autopolymerization of the styrenic double bond or cause unwanted Markovnikov hydration.

  • Carbocation Formation: As a secondary benzylic alcohol, the substrate is highly prone to forming a stable diarylmethyl carbocation under acidic conditions, leading to competitive elimination or etherification side reactions.

The Solution: To preserve the integrity of the vinyl moiety, esterification must be conducted under mild, basic, or neutral conditions at room temperature. The two most reliable self-validating systems for this transformation are the Steglich Esterification (using EDC/DMAP)[2] and the Acyl Chloride/Triethylamine method.

Chemical Workflow & Strategy

Workflow Substrate Phenyl(4-vinylphenyl)methanol (Secondary Alcohol) Steglich Steglich Esterification (EDC, DMAP, CH2Cl2, RT) Substrate->Steglich AcylChloride Acyl Chloride Method (TEA, CH2Cl2, 0°C) Substrate->AcylChloride Acid Target Carboxylic Acid (Functional Group) Acid->Steglich Ester Functionalized Styrenic Monomer (Esterified Product) Steglich->Ester High Yield Preserves Vinyl AcylChloride->Ester Fast Reaction Polymer Downstream Polymerization (RAFT / Free Radical) Ester->Polymer

Caption: Workflow for the chemoselective esterification of Phenyl(4-vinylphenyl)methanol.

Materials and Reagents

Reagent / MaterialCAS NumberRole in Protocol
Phenyl(4-vinylphenyl)methanol 313945-23-2Primary substrate / Secondary alcohol[1].
EDC·HCl 25952-53-8Water-soluble carbodiimide coupling agent.
DMAP 1122-58-3Nucleophilic acyl transfer catalyst[3].
Triethylamine (TEA) 121-44-8Base / HCl scavenger (Protocol B).
Dichloromethane (DCM) 75-09-2Aprotic reaction solvent.
BHT or TBC 128-37-0 / 98-29-3Radical inhibitors to prevent autopolymerization.

Protocol A: Steglich Esterification (Recommended)

The Steglich esterification is the premier method for coupling sensitive carboxylic acids with Phenyl(4-vinylphenyl)methanol[2].

Causality of Reagent Choice: We specifically utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of the traditional DCC (N,N'-Dicyclohexylcarbodiimide). DCC generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to filter out completely. EDC generates a water-soluble urea byproduct that is effortlessly removed during a standard aqueous workup, ensuring high purity of the final monomer.

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon).

  • Dissolution: Add the target carboxylic acid (1.1 eq) and Phenyl(4-vinylphenyl)methanol (1.0 eq, ~5.0 mmol) to the flask. Dissolve the mixture in 25 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Note: DMAP is crucial as it acts as a highly efficient nucleophilic acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a reactive acylpyridinium species[4].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the alcohol spot (UV active) validates reaction completion.

  • Workup: Dilute the mixture with an additional 25 mL of DCM. Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (2 × 20 mL) to remove DMAP and unreacted EDC.

    • Saturated NaHCO₃ (2 × 20 mL) to remove unreacted carboxylic acid.

    • Brine (1 × 20 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Crucial Step: Add 10–50 ppm of BHT (Butylated hydroxytoluene) to the collection flask prior to solvent evaporation to prevent radical-induced polymerization of the concentrated vinyl monomer.

Mechanistic Pathway

Mechanism Step1 Carboxylic Acid + EDC Step2 O-Acylisourea Intermediate (Activated Acid) Step1->Step2 Activation Step3 DMAP Nucleophilic Attack Step2->Step3 Byproduct Water-Soluble Urea Byproduct Step2->Byproduct Urea Leaves Step4 Acylpyridinium Intermediate (Highly Reactive) Step3->Step4 Acyl Transfer Step5 Alcohol Addition [Phenyl(4-vinylphenyl)methanol] Step4->Step5 Step6 Target Ester + DMAP (Regenerated) Step5->Step6 Esterification Step6->Step3 DMAP Recycle

Caption: Mechanistic pathway of the DMAP-catalyzed Steglich esterification.

Protocol B: Acyl Chloride Method (Alternative)

If the target acyl chloride is commercially available or easily synthesized, this method provides a faster reaction time.

Step-by-Step Methodology
  • Preparation: In a flame-dried, N₂-purged flask, dissolve Phenyl(4-vinylphenyl)methanol (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq). TEA serves to neutralize the HCl generated during the reaction, driving the equilibrium forward and preventing acid-catalyzed degradation of the vinyl group.

  • Cooling: Cool the solution strictly to 0 °C. Causality: Acyl chloride reactions are highly exothermic; elevated temperatures can trigger premature autopolymerization.

  • Coupling: Dissolve the acyl chloride (1.1 eq) in a small volume of DCM and add it dropwise via an addition funnel over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Workup: Quench the reaction with water. Separate the organic layer and wash with saturated NaHCO₃, followed by brine. Dry over Na₂SO₄, add a trace amount of BHT inhibitor, and concentrate in vacuo.

Quantitative Data Presentation

The following table summarizes the operational metrics comparing the two protocols, establishing a framework for protocol selection based on laboratory constraints.

ParameterProtocol A: Steglich (EDC/DMAP)Protocol B: Acyl Chloride / TEA
Reagents Carboxylic Acid, EDC·HCl, DMAPAcyl Chloride, TEA
Reaction Temperature 0 °C warming to Room Temperaturestrictly 0 °C warming to RT
Typical Yield 85 - 95%80 - 90%
Byproduct Removal Aqueous wash (water-soluble urea)Aqueous wash (TEA·HCl salts)
Substrate Scope Excellent for sensitive/complex acidsLimited to available acyl chlorides
Vinyl Preservation Excellent (Mild, neutral conditions)Good (Requires slow, controlled addition)

Troubleshooting & Best Practices

  • Incomplete Conversion in Steglich: If TLC indicates unreacted alcohol after 16 hours, the EDC may have degraded due to moisture. Ensure all solvents are strictly anhydrous. Water rapidly hydrolyzes the O-acylisourea intermediate back to the starting carboxylic acid[4].

  • Spontaneous Polymerization: If the final product turns highly viscous or solidifies into a glass-like substance during rotary evaporation, autopolymerization has occurred. Always ensure the water bath temperature does not exceed 30 °C during concentration, and verify the addition of a radical inhibitor (BHT or 4-tert-butylcatechol) before applying vacuum.

References

  • Steglich esterification - Wikipedia. Wikipedia. URL:[Link]

  • Steglich Esterification. Organic Chemistry Portal. URL:[Link]

  • Mechanism of the Steglich esterification with the GO/RGO... ResearchGate. URL:[Link]

Sources

Application

Application Notes & Protocols: Surface-Initiated Polymerization from Phenyl(4-vinylphenyl)methanol Modified Surfaces

Introduction: Engineering Interfaces with Precision The ability to precisely control the chemical and physical properties of surfaces is a cornerstone of modern materials science, with profound implications for drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Interfaces with Precision

The ability to precisely control the chemical and physical properties of surfaces is a cornerstone of modern materials science, with profound implications for drug development, biosensing, and medical devices. Polymer brushes—assemblies of polymer chains tethered by one end to a substrate—offer an unparalleled platform for tailoring surface characteristics. The "grafting from" or surface-initiated polymerization (SIP) approach, where polymers are grown directly from an initiator-functionalized surface, is particularly powerful.[1] This method allows for the creation of dense, uniform polymer layers, overcoming the steric hindrance limitations of "grafting onto" techniques.[1][2]

This guide details the use of a uniquely versatile molecule, Phenyl(4-vinylphenyl)methanol (VPM), as a foundational linker for creating initiator-coated surfaces. VPM's dual functionality—a hydroxymethyl group for covalent surface attachment and a vinyl group for subsequent chemical transformation—provides a robust and flexible entry point for advanced surface modification via controlled radical polymerization techniques.[3][4] We will explore the conversion of VPM-modified surfaces into platforms for two leading controlled polymerization methods: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) and Surface-Initiated Reversible Addition-Fragmentation Chain-Transfer (SI-RAFT) polymerization.

The VPM Advantage: A Dual-Functionality Anchor

The strategic value of Phenyl(4-vinylphenyl)methanol (CAS 1074-61-9) lies in its distinct chemical moieties, which allow for a two-stage surface functionalization strategy.[3][4][5]

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol serves as the anchor. It can readily participate in reactions to form stable covalent bonds with a variety of substrates. For instance, it can react with surface silanols on silica or glass, or be transformed into a silane coupling agent for a more robust attachment.

  • The Vinyl Group (-CH=CH₂): This group is the latent reactive site. Once the VPM molecule is securely anchored to the surface, the vinyl group is exposed and available for a wide range of subsequent chemical modifications. Crucially, it can be converted into an initiating site for controlled radical polymerization, serving as the launchpad for growing well-defined polymer brushes.

Caption: Structure of Phenyl(4-vinylphenyl)methanol (VPM).

Workflow for Surface Functionalization: From VPM to Polymer Brush

The journey from a bare substrate to one coated with polymer brushes via VPM modification is a multi-step process. The key insight is that VPM itself is not the initiator; it is a precursor that anchors a latent reactive site (the vinyl group) to the surface, which is then converted into a true polymerization initiator.

Pathway 1: Conversion to a SI-ATRP Initiator

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with controlled molecular weight and low dispersity.[6] The process relies on the reversible activation and deactivation of dormant polymer chains by a transition metal complex.[6] A common class of ATRP initiators are alkyl halides, particularly benzylic bromides, which can be readily generated from the VPM-tethered vinyl group.

ATRP_Workflow substrate_node substrate_node vpm_node vpm_node initiator_node initiator_node polymer_node polymer_node sub 1. Activated Substrate (e.g., Si/SiO₂ with -OH groups) vpm 2. VPM Immobilization (Surface Tethering) sub->vpm VPM + Catalyst init 3. Initiator Conversion (e.g., Bromination of vinyl group) vpm->init NBS / Light poly 4. SI-ATRP (Polymer Brush Growth) init->poly Monomer + Cu(I)Br/Ligand

Caption: Workflow for preparing polymer brushes via SI-ATRP.

Pathway 2: Conversion to a SI-RAFT Platform

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is another powerful controlled radical polymerization technique, valued for its tolerance of a wide variety of monomers and reaction conditions.[7][8] RAFT is mediated by a thiocarbonylthio compound, known as a RAFT agent.[7] The VPM-tethered vinyl group is an ideal substrate for a thiol-ene "click" reaction, enabling the efficient immobilization of a thiol-functionalized RAFT agent.

RAFT_Workflow substrate_node substrate_node vpm_node vpm_node raft_node raft_node polymer_node polymer_node sub 1. Activated Substrate (e.g., Si/SiO₂ with -OH groups) vpm 2. VPM Immobilization (Surface Tethering) sub->vpm VPM + Catalyst raft 3. RAFT Agent Immobilization (Thiol-ene click reaction) vpm->raft Thiol-functionalized RAFT Agent + Initiator poly 4. SI-RAFT (Polymer Brush Growth) raft->poly Monomer + AIBN

Caption: Workflow for preparing polymer brushes via SI-RAFT.

Experimental Protocols

Safety Note: Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Piranha solution is extremely corrosive and a strong oxidizer; handle with extreme caution.

Protocol 1: Preparation of Phenyl(4-vinylphenyl)methanol (VPM) Modified Surfaces

This protocol describes the initial functionalization of a silicon substrate with VPM. The strategy involves converting VPM to a silane derivative in situ for robust covalent attachment.

Materials and Reagents

Reagent Supplier Purpose
Silicon Wafers (p-type, <100>) University Wafer Substrate
Sulfuric Acid (H₂SO₄, 98%) Sigma-Aldrich Piranha solution component
Hydrogen Peroxide (H₂O₂, 30%) Sigma-Aldrich Piranha solution component
Anhydrous Toluene Sigma-Aldrich Solvent
Phenyl(4-vinylphenyl)methanol (VPM) Sigma-Aldrich Surface modification agent
(3-Isocyanatopropyl)triethoxysilane Sigma-Aldrich Coupling agent

| Dibutyltin Dilaurate (DBTDL) | Sigma-Aldrich | Catalyst |

Procedure:

  • Substrate Cleaning and Activation:

    • Cut silicon wafers into 1x1 cm pieces.

    • Prepare Piranha solution by slowly adding H₂O₂ (30%) to H₂SO₄ (98%) in a 3:7 ratio in a glass beaker. Caution: Exothermic reaction.

    • Immerse the silicon substrates in the hot Piranha solution for 30 minutes to clean and generate surface hydroxyl (-OH) groups.

    • Rinse the substrates thoroughly with copious amounts of deionized (DI) water and dry under a stream of nitrogen.

  • VPM Immobilization:

    • In a glovebox or under inert atmosphere, prepare a 2% (v/v) solution of (3-Isocyanatopropyl)triethoxysilane in anhydrous toluene.

    • Add VPM to this solution at a 1:1.1 molar ratio of VPM to isocyanate.

    • Add 2-3 drops of DBTDL as a catalyst. The isocyanate will react with the hydroxyl group of VPM to form a urethane linkage, creating a VPM-silane conjugate.

    • Place the activated silicon substrates in this solution and allow them to react for 12 hours at room temperature.

    • After incubation, remove the substrates and rinse sequentially with toluene, ethanol, and DI water to remove any physisorbed molecules.

    • Dry the VPM-modified substrates under a stream of nitrogen.

Self-Validation and Characterization:

Technique Expected Result Interpretation
Water Contact Angle Increase from <10° (activated Si) to ~70-80° Successful attachment of the hydrophobic VPM layer.
Ellipsometry Increase in layer thickness by ~1-2 nm Confirms the formation of a molecular monolayer.

| XPS | Appearance of N1s peak | Confirms the presence of the urethane linkage from the coupling agent. |

Protocol 2: SI-ATRP of Methyl Methacrylate from VPM-Derived Surfaces

This protocol details the conversion of the VPM surface into an ATRP initiator and the subsequent polymerization of methyl methacrylate (MMA).

Materials and Reagents

Reagent Supplier Purpose
VPM-Modified Substrates From Protocol 1 Substrate
N-Bromosuccinimide (NBS) Sigma-Aldrich Brominating agent
Azobisisobutyronitrile (AIBN) Sigma-Aldrich Radical initiator for bromination
Carbon Tetrachloride (CCl₄) Sigma-Aldrich Solvent
Methyl Methacrylate (MMA) Sigma-Aldrich Monomer
Copper(I) Bromide (Cu(I)Br) Sigma-Aldrich ATRP catalyst
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) Sigma-Aldrich ATRP ligand

| Anisole | Sigma-Aldrich | Solvent |

Procedure:

  • Initiator Synthesis on Surface:

    • Place the VPM-modified substrates in a solution of NBS (1.2 eq. to vinyl groups) and a catalytic amount of AIBN in CCl₄.

    • Irradiate the solution with a UV lamp (or reflux) for 4 hours to initiate a radical reaction that brominates the vinyl group, creating a surface-bound ATRP initiator.[9]

    • Rinse the substrates thoroughly with CCl₄, then ethanol, and dry with nitrogen.

  • Surface-Initiated ATRP:

    • Prepare the polymerization solution in a Schlenk flask under an inert atmosphere. For a target polymer brush thickness of 50 nm, a typical solution would be MMA, anisole, Cu(I)Br, and PMDETA in a molar ratio of::[1]:[1].

    • Place the initiator-modified substrates in the flask.

    • Perform three freeze-pump-thaw cycles to degas the solution.

    • Immerse the flask in an oil bath preheated to 60°C and allow the polymerization to proceed for 4-6 hours.

    • To stop the polymerization, open the flask to air and dilute with tetrahydrofuran (THF).

    • Remove the substrates and sonicate them in THF for 10 minutes to remove any physisorbed polymer. Dry with nitrogen.

Self-Validation and Characterization:

Technique Expected Result Interpretation
XPS Appearance of Br3d peak after Step 1. Disappearance or significant attenuation of Br3d and Si2p peaks after Step 2. Confirms initiator attachment and subsequent polymer growth covering the substrate.
Ellipsometry Increase in layer thickness (e.g., 20-100 nm) Direct measurement of polymer brush growth. Thickness can be tuned by reaction time.

| Water Contact Angle | Change in contact angle (for PMMA, ~65-75°) | Indicates successful modification of surface chemistry. |

Caption: Reversible activation/deactivation equilibrium in SI-ATRP.

References

  • Barbosa, J. D. V., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews.
  • Jia, Y., et al. (n.d.). Surface-initiated controlled radical polymerizations from silica nanoparticles, gold nanocrystals, and bionanoparticles. Polymer Chemistry (RSC Publishing).
  • Kopera, B., et al. (2019).
  • Gavali, B., et al. (2016).
  • (n.d.).
  • (n.d.). Exploring (4-Vinylphenyl)
  • (n.d.). Surface-initiated Atom-transfer Radical Polymerization (SI-ATRP) of Bactericidal Polymer Brushes on Poly(lactic acid) Surfaces.
  • (n.d.). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. DBpia.
  • (n.d.). Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide.
  • Kopera, B., et al. (2019).
  • (n.d.).
  • (2014). One Step ATRP Initiator Immobilization on Surfaces Leading to Gradient-Grafted Polymer Brushes.
  • Mechanism and application of surface-initiated ATRP in the presence of a Zn0 pl
  • (n.d.). (4-Vinylphenyl)methanol. CymitQuimica.
  • Reversible addition−fragmentation chain-transfer polymeriz
  • (n.d.). (4-Vinylphenyl)methanol 1074-61-9 wiki. Guidechem.
  • (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Phenyl(4-vinylphenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly reactive intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly reactive intermediates. The purification of Phenyl(4-vinylphenyl)methanol (CAS 313945-23-2)[1] presents a classic "dual-threat" instability profile. The molecule contains a secondary benzylic alcohol that is highly susceptible to acid-catalyzed dehydration[2], alongside a styrene-derived vinyl group that is prone to radical-initiated auto-polymerization[3].

Standard silica gel chromatography often leads to catastrophic yield losses due to these competing degradation pathways. This guide provides field-proven, self-validating protocols to ensure the high-purity isolation of this delicate compound.

Troubleshooting Guide & FAQs

Q1: Why does my product turn into a non-polar, fast-eluting spot during silica gel chromatography? A1: You are observing the dehydration of your product into a diene (1-phenyl-1-(4-vinylphenyl)ethene). Standard flash silica gel possesses mildly acidic silanol groups (pKa ~4.5–5.5). When the secondary benzylic alcohol interacts with these sites, it undergoes facile protonation. The subsequent loss of water (E1 mechanism) forms a highly stabilized carbocation, which rapidly loses a proton to form a fully conjugated diene[2]. Solution: The silica gel must be neutralized with a mild base (e.g., 1% Triethylamine) prior to loading, or Basic Alumina should be used as the stationary phase to suppress the E1 pathway.

Q2: My concentrated fractions formed an insoluble, viscous gel in the receiving flask. What happened? A2: The vinyl group underwent auto-polymerization. Styrene derivatives are highly reactive to radical polymerization, a process accelerated by heat, ambient light, and high monomer concentration. When evaporating solvents, the localized concentration of the vinyl groups increases drastically, triggering cross-linking. Solution: Maintain the rotary evaporator water bath below 30°C, shield the flask from light, and add a radical inhibitor like 4-tert-butylcatechol (TBC) or Butylated hydroxytoluene (BHT) at 10–50 ppm before concentration[3].

Q3: How do I effectively separate the product from starting materials like benzaldehyde and 4-bromostyrene? A3: Phenyl(4-vinylphenyl)methanol is significantly more polar than 4-bromostyrene but shares a similar retention factor ( Rf​ ) with benzaldehyde in standard hexanes/ethyl acetate mixtures. A shallow gradient elution is required. Furthermore, relying solely on UV visualization is dangerous as all components are UV-active. You must use orthogonal TLC visualization (UV + KMnO 4​ stain) to validate the fractions.

Quantitative Data & Optimization

Table 1: Troubleshooting Matrix for Phenyl(4-vinylphenyl)methanol
SymptomMechanistic CausePreventive Action
Formation of fast-eluting UV-active spotAcid-catalyzed dehydration to dienePre-treat silica with 1% Et 3​ N or use Basic Alumina
Insoluble viscous gel in receiving flaskRadical-initiated autopolymerizationKeep bath <30°C; add 10-50 ppm TBC or BHT
Co-elution with benzaldehydeInsufficient polarity gradientUse 95:5 Hexanes:EtOAc gradient; run longer column
Table 2: TLC Retention Factors ( Rf​ ) & Visualization (Hexanes:EtOAc 90:10)
Compound Rf​ ValueUV (254 nm)KMnO 4​ Stain
4-Bromostyrene (Starting Material)0.85ActivePositive (Fast, Brown)
Benzaldehyde (Starting Material)0.55ActivePositive (Slow, Yellow)
Phenyl(4-vinylphenyl)methanol 0.35 Active Positive (Fast, Brown)
Dehydration Byproduct (Diene)0.90ActivePositive (Fast, Brown)

Experimental Protocols

Protocol 1: Preparation of Triethylamine-Neutralized Silica Gel

This protocol neutralizes acidic silanol sites to prevent benzylic dehydration.

  • Slurry Preparation: In a clean Erlenmeyer flask, suspend 50 g of standard flash silica gel (230–400 mesh) in 100 mL of Hexanes.

  • Neutralization: Add 1.0 mL of Triethylamine (Et 3​ N) to the slurry. Stir gently for 5 minutes to ensure homogenous deprotonation of the acidic sites.

  • Column Packing: Pour the slurry into a glass chromatography column. Rinse the sides with Hexanes and apply mild positive air pressure to pack the bed tightly.

  • Equilibration & Self-Validation: Flush the column with an additional 100 mL of the starting eluent (95:5 Hexanes:EtOAc containing 0.1% Et 3​ N).

    • Validation Check: Collect a few drops of the eluent coming off the column and test with wet pH paper. Proceed only if the pH reads ~7.5–8.0.

Protocol 2: Loading, Elution, and Safe Concentration

This protocol ensures separation while preventing thermal auto-polymerization.

  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM) or Toluene. Do not use pure EtOAc, as it causes severe band broadening. Apply evenly to the top of the silica bed.

  • Elution: Elute using a gradient of 95:5 to 85:15 Hexanes:EtOAc (maintaining 0.1% Et 3​ N throughout). Collect 15 mL fractions.

  • TLC Monitoring: Spot fractions on Et 3​ N-treated TLC plates. Combine fractions containing the pure product ( Rf​ ~0.35).

  • Inhibition: Transfer combined fractions to a round-bottom flask. Add 10–50 ppm of 4-tert-butylcatechol (TBC) to the solution to quench any trace radicals[3].

  • Concentration: Concentrate via rotary evaporation. Critical: Set the water bath temperature to a maximum of 25–30°C. Shield the flask from direct ambient light using aluminum foil.

  • Storage: Purge the flask with Argon or Nitrogen and store immediately at -20°C.

Logic & Workflow Visualizations

Degradation A Phenyl(4-vinylphenyl)methanol B Acidic Silica Gel A->B Exposure C Heat / Light A->C Exposure F Neutralized Silica (1% Et3N) A->F Optimized Chromatography D Dehydration (E1) Diene Formation B->D -H2O E Radical Polymerization Cross-linked Gel C->E Initiation G TBC Inhibitor Temp < 30°C F->G Safe Evaporation H Pure Product Isolated G->H Success

Mechanistic pathways of Phenyl(4-vinylphenyl)methanol degradation and optimized isolation logic.

Workflow Step1 1. Prepare Silica Slurry (Hexanes + 1% Et3N) Step2 2. Load Crude Mixture (Min. DCM volume) Step1->Step2 Step3 3. Gradient Elution (95:5 to 85:15 Hex:EtOAc) Step2->Step3 Step4 4. TLC Validation (UV 254nm & KMnO4) Step3->Step4 Step5 5. Add TBC Inhibitor (10-50 ppm) Step4->Step5 Step6 Step6 Step5->Step6

Step-by-step workflow for the safe purification and concentration of styrene-derived alcohols.

References

  • Japan Science and Technology Agency (JST). Phenyl(4-vinylphenyl)methanol | Chemical Substance Information (J-GLOBAL). Available at:[Link]

  • Korstanje, T. J., Jastrzebski, J. T., & Gebbink, R. J. (2010). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. ChemSusChem, 3(6), 695-697. Available at:[Link]

  • Gogotov, A. F. (2017). High-Performance thermal polymerization inhibitors based on 4-tert-Butylcatechol and its compositions for petrochemical plants. Petroleum Chemistry, 57(10), 891-896. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Functionalized Styrene Synthesis

Welcome to the Application Support Hub. As researchers and drug development professionals, you know that synthesizing functionalized styrenes—whether via cross-coupling or olefination—rarely proceeds without competing si...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As researchers and drug development professionals, you know that synthesizing functionalized styrenes—whether via cross-coupling or olefination—rarely proceeds without competing side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the mechanistic causality behind common synthesis failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Module 1: Palladium-Catalyzed Heck Couplings

Q: My Heck coupling to form a functionalized styrene is yielding significant amounts of homocoupled biaryls or dienes. How can I suppress this? A: Homocoupling is a pervasive side reaction that occurs when the rate of oxidative addition outpaces the rate of alkene coordination and migratory insertion, or when oxygen induces the oxidative homocoupling of Pd(II) intermediates [1][1]. The Fix: First, rigorously degas your solvents via freeze-pump-thaw cycles to eliminate O2​ . Second, switch to sterically demanding, electron-rich phosphine ligands (such as 2,9-dimethyl-1,10-phenanthroline [dmphen] or bulky N-heterocyclic carbenes). These ligands stabilize the active Pd(0) species, accelerating the desired cross-coupling pathway over bimolecular homocoupling [2][2].

Protocol 1: Self-Validating Heck Coupling for Styrene Synthesis

Objective: Synthesize functionalized styrene while actively monitoring and suppressing homocoupling.

  • Preparation: In a glovebox, charge a flame-dried Schlenk flask with your aryl halide (1.0 equiv), terminal alkene (1.5 equiv—excess minimizes homocoupling), Pd(TFA)2​ (2 mol%), and dmphen ligand (4 mol%).

  • Solvent & Base: Add rigorously degassed N-methylpyrrolidone (NMP) and K2​CO3​ (2.0 equiv). Mechanistic Note: NMP enhances the solubility of the cationic Pd intermediate, while strict degassing prevents O2​ -mediated catalyst degradation.

  • Reaction: Heat the mixture to 60 °C for 12 hours under an argon atmosphere.

  • Validation Checkpoint: At the 2-hour mark, withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and run a rapid GC-MS.

    • Diagnostic: If the biaryl mass (2x Aryl-X minus 2X) exceeds 5% of the total ion count, halt the reaction. This indicates a leak in your inert atmosphere or insufficient ligand loading. Re-degas and adjust the Pd:Ligand ratio to 1:2.

  • Workup: Filter the crude mixture through a Celite pad, wash extensively with water to remove NMP, and purify via silica gel chromatography.

Module 2: Wittig Olefination Challenges

Q: I cannot separate triphenylphosphine oxide (TPPO) from my styrene product after a Wittig reaction. Column chromatography is failing. A: TPPO is highly polar and acts as a strong hydrogen-bond acceptor, causing it to streak across silica gel and co-elute with moderately polar functionalized styrenes. Instead of relying on chromatography, exploit the Lewis basicity of the phosphoryl oxygen. By adding anhydrous ZnCl2​ to the crude mixture in ethanol, the Zn2+ coordinates strongly to the P=O bond, forming an insoluble [Zn(TPPO)2​Cl2​] complex that can be simply filtered away [3][3]. Alternatively, TPPO can be precipitated using a benzene-cyclohexane solvent mixture [4][4].

Protocol 2: Selective TPPO Removal via Zinc Complexation

Objective: Remove TPPO quantitatively without relying on column chromatography.

  • Solvent Exchange: Concentrate the crude Wittig reaction mixture in vacuo to completely remove the reaction solvent (e.g., THF or DMF).

  • Complexation: Redissolve the crude residue in a minimal amount of absolute ethanol. Add anhydrous ZnCl2​ (1.2 equivalents relative to the original PPh3​ loading).

  • Precipitation: Stir vigorously at room temperature for 2 hours. A dense white precipitate of the zinc-TPPO complex will form.

  • Validation Checkpoint: Filter the precipitate through a sintered glass funnel. Run a quick TLC of the filtrate (Hexanes/EtOAc). TPPO (which typically streaks at Rf​ 0.1-0.2 under UV) should be completely absent.

  • Recovery: Concentrate the filtrate and partition between water and diethyl ether to remove residual zinc salts. Dry the organic layer over MgSO4​ and concentrate to yield the pure styrene.

Q: My Wittig reaction is yielding a 1:1 mixture of E and Z styrenes. How do I drive it to the E-isomer? A: The stereochemical outcome of the Wittig olefination is dictated by the transition state geometry of the oxaphosphetane intermediate. Non-stabilized ylides undergo early transition states favoring the cis-oxaphosphetane, leading to Z-alkenes. To favor the E-isomer, use stabilized ylides (which equilibrate to the more thermodynamically stable trans-oxaphosphetane) [5][5]. If a non-stabilized ylide must be used, employ the Schlosser modification: adding a strong base (like PhLi) at low temperature deprotonates the intermediate betaine, allowing it to equilibrate to the threo diastereomer before elimination to the E-alkene.

Module 3: Monomer Stability & Polymerization

Q: My purified functionalized styrene turns into a viscous gel upon storage or during vacuum distillation. What is happening? A: Styrene monomers are highly susceptible to spontaneous free-radical polymerization. The mechanistic cause is thermal auto-initiation, which occurs via a Diels-Alder dimerization of two styrene molecules. This dimer then transfers an electron to a third styrene molecule, generating initiating benzyl radicals [6][6]. To mitigate this, you must introduce a radical trap. Adding 10-50 ppm of TEMPO or a combination of phenylenediamine and hindered phenols (like p-tert-butylcatechol, TBC) will rapidly quench carbon-centered radicals before propagation can occur [7][7].

Quantitative Data: Side Reaction Mitigation

Summarizing the impact of the troubleshooting strategies discussed above:

Reaction WorkflowPrimary Side ReactionMechanistic CauseMitigation StrategyExpected Yield Recovery
Heck Coupling Homocoupling (Biaryls/Dienes)Oxidative homocoupling via O2​ or catalyst degradationDegas solvents; use bulky phosphines (dmphen)+15-25%
Heck Coupling DehalogenationCompeting hydrodehalogenationLower temperature; optimize base strength+10-15%
Wittig Olefination Z-Isomer FormationEarly transition state (cis-oxaphosphetane)Schlosser modification; use stabilized ylides>90% E-selectivity
Purification TPPO ContaminationStrong H-bonding; co-elution ZnCl2​ precipitation in EtOH>95% purity
Distillation / Storage Spontaneous PolymerizationThermal auto-initiation (Diels-Alder dimerization)Add 10-50 ppm TEMPO or TBCNear 100% monomer retention

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve issues during the synthesis and purification of functionalized styrenes.

StyreneTroubleshooting Start Styrene Synthesis Issue Heck Heck Coupling Start->Heck Wittig Wittig Olefination Start->Wittig Storage Purification / Storage Start->Storage Homocoupling Homocoupling Byproducts Heck->Homocoupling Selectivity Poor E/Z Selectivity Wittig->Selectivity TPPO TPPO Contamination Wittig->TPPO Polymerization Spontaneous Polymerization Storage->Polymerization HeckFix Use bulky phosphines (e.g., dmphen) & excess alkene Homocoupling->HeckFix WittigFix1 Schlosser modification or Stabilized Ylides Selectivity->WittigFix1 WittigFix2 ZnCl2 precipitation in EtOH or Silica plug with hexane TPPO->WittigFix2 StorageFix Add TEMPO or TBC (Radical Traps) Polymerization->StorageFix

Figure 1: Diagnostic decision tree for troubleshooting functionalized styrene synthesis.

References

  • Cross-Coupling Reactions Guide , Benchchem.1

  • Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes , PMC. 2

  • Removing Triphenylphosphine Oxide , University of Rochester. 3

  • How does one remove triphenylphosphine oxide from product? , ResearchGate. 4

  • Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination , Organic Syntheses. 5

  • Inhibition of Free Radical Polymerization: A Review , MDPI. 6

  • Methods and compositions for inhibiting styrene polymerization , US Patents. 7

Sources

Troubleshooting

Technical Support Center: Purification of Phenyl(4-vinylphenyl)methanol

Welcome to the technical support center for Phenyl(4-vinylphenyl)methanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Phenyl(4-vinylphenyl)methanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile bifunctional molecule. As a compound with both a reactive vinyl group and a primary alcohol, its synthesis can often lead to a variety of byproducts that complicate downstream applications.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your Phenyl(4-vinylphenyl)methanol.

Understanding the Challenge: Common Byproducts and Their Origins

The first step in any successful purification is to understand the potential impurities in your crude product. The nature of these byproducts is intrinsically linked to the synthetic route employed. The most common synthesis involves the Grignard reaction between a phenylmagnesium halide and 4-vinylbenzaldehyde or the reduction of 4-vinylbenzoic acid or its esters.[2][3]

ByproductLikely Synthetic OriginRationale for Formation
Unreacted Starting Material Grignard or ReductionIncomplete reaction due to stoichiometry issues, impure reagents, or insufficient reaction time.
Benzene Grignard ReactionThe Grignard reagent (phenylmagnesium bromide) can be protonated by trace amounts of water in the reaction, leading to the formation of benzene.[4][5]
Biphenyl Grignard ReactionA common side reaction is the Wurtz-type coupling of the Grignard reagent with the aryl halide starting material.[4]
1,4-Divinylbenzene Wittig or similar reactionsIf the synthesis involves olefination reactions, this can be a common byproduct. It is also a common impurity in commercial 4-vinylstyrene derivatives.
Polymeric Material All routesThe vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[1][2]
Isomers (e.g., Phenyl(3-vinylphenyl)methanol) Starting material impurityIf the initial 4-vinylbenzaldehyde or 4-vinylbenzoic acid contains isomeric impurities, these will likely be carried through the synthesis.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific issues you may encounter during the purification of Phenyl(4-vinylphenyl)methanol in a practical question-and-answer format.

Q1: My crude reaction mixture is a dark brown or black oil. What does this indicate and how should I proceed?

A1: A dark coloration often points to the formation of finely divided metal from side reactions or the presence of polymeric impurities. Before attempting purification by column chromatography, it's advisable to perform a preliminary workup. Start by dissolving the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][6] This initial cleanup often removes many of the highly polar, colored impurities and prepares the sample for chromatography.

Q2: My TLC plate shows multiple spots. How do I choose the right solvent system for column chromatography?

A2: Thin Layer Chromatography (TLC) is your most powerful tool for developing a successful column chromatography separation.[7] The goal is to find a solvent system where your desired product, Phenyl(4-vinylphenyl)methanol, has an R_f value of approximately 0.25-0.35, and there is clear separation from all byproduct spots.

  • Starting Point: For Phenyl(4-vinylphenyl)methanol, a good starting eluent is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A common and effective ratio is Hexane:Ethyl Acetate (4:1, v/v).[3][6]

  • Troubleshooting your TLC:

    • All spots are at the bottom (low R_f): The eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., move to 3:1 or 2:1 Hexane:EtOAc).[7]

    • All spots are at the top (high R_f): The eluent is too polar. Decrease the proportion of ethyl acetate (e.g., move to 9:1 Hexane:EtOAc).[7]

    • Poor separation between product and a key impurity: Try a different solvent system. Replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the selectivity of the separation. For phenolic compounds, systems like chloroform:ethyl acetate:formic acid (5:4:1) can also be effective, though the acid should be used with caution.[8]

Q3: I ran a column, but my fractions are still impure. What went wrong?

A3: This is a common issue that can usually be traced back to a few key procedural points:

  • Column Packing: Ensure your silica gel column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation.

  • Sample Loading: The sample should be loaded onto the column in the most concentrated form possible and in a minimal volume of the eluent. Overloading the column with too much crude material is a frequent cause of poor separation.[7]

  • Elution Speed: A slow and steady flow rate generally provides better resolution. If the eluent runs through the column too quickly, the components do not have sufficient time to equilibrate between the stationary and mobile phases.

  • Eluent Polarity: If you are running a gradient elution (gradually increasing the polarity), ensure the change is slow and gradual. A sudden jump in polarity can cause impurities to wash off the column along with your product.

Q4: My purified product is a colorless oil, but it solidifies/polymerizes upon storage. How can I prevent this?

A4: The vinyl group in Phenyl(4-vinylphenyl)methanol makes it susceptible to polymerization.[1][2] This can be initiated by heat, light, or trace impurities.

  • Add a Stabilizer: For long-term storage, it is highly recommended to add a polymerization inhibitor. A common choice is p-tert-butylcatechol (TBC) at a concentration of ~0.1%.[2]

  • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C or -20°C) and protected from light.[6]

Frequently Asked Questions (FAQs)

Q: What is the most robust, general-purpose method for purifying Phenyl(4-vinylphenyl)methanol?

A: For lab-scale synthesis, silica gel column chromatography is the most reliable and versatile method.[2][3][6] It is effective at removing both more polar and less polar byproducts. For a final polishing step to obtain highly crystalline material, recrystallization can be employed if a suitable solvent system is found.

Q: Can I use recrystallization as the primary purification method?

A: Recrystallization is highly effective but depends on finding a suitable solvent or solvent pair in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.[9] This can be challenging for oily products like Phenyl(4-vinylphenyl)methanol. It is often more practical to first isolate the product as a relatively pure oil via chromatography and then attempt recrystallization from a solvent system like hexane/ethyl acetate or ethanol/water.[7]

Q: Is vacuum distillation a viable purification method?

A: Phenyl(4-vinylphenyl)methanol has a relatively high boiling point (132-137 °C at 15 Torr), which makes vacuum distillation a possibility. However, the high temperatures required, even under vacuum, significantly increase the risk of polymerization. If you choose this method, it is crucial to use a short-path distillation apparatus to minimize the time the compound spends at high temperatures and to ensure a polymerization inhibitor is present in the distillation flask.

Key Experimental Protocols

Protocol 1: Analytical Thin Layer Chromatography (TLC)

This protocol is essential for monitoring reaction progress and developing conditions for column chromatography.

  • Prepare the Eluent: In a beaker, prepare a small volume (10-20 mL) of the chosen solvent system. A good starting point is 4:1 Hexane:Ethyl Acetate.

  • Prepare the TLC Chamber: Pour the eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of your crude product in a few drops of a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[7] You can also use a developing stain, such as p-anisaldehyde, which is effective for detecting alcohols and other functional groups.[10]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a standard flash chromatography procedure for purifying gram-scale quantities of Phenyl(4-vinylphenyl)methanol.

  • Determine Eluent System: Use the TLC protocol above to find an eluent system that gives a product R_f of ~0.3.

  • Pack the Column: Select an appropriately sized glass column. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the silica bed.

  • Elute the Column: Carefully add the eluent to the top of the column. Using gentle pressure (from a pump or inert gas), begin to run the eluent through the column.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Phenyl(4-vinylphenyl)methanol as an oil.[6]

Protocol 3: Purification by Recrystallization

This is a conceptual outline for recrystallizing Phenyl(4-vinylphenyl)methanol, assuming a suitable solvent has been identified.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure material in the minimum amount of a suitable hot solvent or solvent pair (e.g., a mixture of hexane and a few drops of ethyl acetate).[11]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools and the solubility of the product decreases.[9]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualization of Workflows

The following diagrams illustrate the decision-making process for purification and the setup for column chromatography.

Purification_Workflow crude Crude Phenyl(4-vinylphenyl)methanol tlc Perform Analytical TLC crude->tlc If not highly colored workup Aqueous Workup (Acid/Base Wash) crude->workup If highly colored decision Are spots well-separated? (Product Rf ~0.3) tlc->decision column Silica Gel Column Chromatography decision->column Yes optimize_tlc Optimize Eluent System decision->optimize_tlc No fractions Analyze Fractions by TLC column->fractions combine Combine Pure Fractions & Evaporate fractions->combine final_product Pure Product combine->final_product optimize_tlc->tlc workup->tlc

Caption: Decision workflow for purifying Phenyl(4-vinylphenyl)methanol.

Column_Chromatography cluster_column Column Chromatography Setup eluent Eluent (Mobile Phase) sample Sample loaded on Silica silica Silica Gel (Stationary Phase) frit Frit/Glass Wool stopcock Stopcock collection Fraction Collection stopcock->collection Elution

Caption: Simplified diagram of a column chromatography setup.

References

  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Synthesis of (4-Vinylphenyl)methanol. (2026).
  • ChemicalBook. (4-Vinylphenyl)methanol synthesis.
  • Jasperse, J. Grignard Reaction. Chem 355.
  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?
  • Organic Chemistry Portal. Grignard Reaction - Common Conditions.
  • HBCSE. Recrystallization. NIUS Chemistry Experiments.
  • Guidechem. (4-Vinylphenyl)methanol 1074-61-9 wiki.
  • ChemicalBook. (4-Vinylphenyl)methanol | 1074-61-9. (2025).
  • Exploring (4-Vinylphenyl)methanol: A Key Organic Intermediate.
  • University of Colorado Boulder. Recrystallization. Organic Chemistry Techniques.
  • Benchchem. Technical Support Center: 1,4-Divinylbenzene Synthesis and Purification.
  • Benchchem. Technical Support Center: Purification of 1-(4-Vinylphenyl)ethanone.
  • Merck. (4-Vinylphenyl)methanol,98% (stabilized with TBC).
  • Chemistry Steps. The Grignard Reaction Mechanism. (2025).
  • ECHEMI. How to analysis the phenolic compounds by TLC, the method and solvants?
  • Organic Syntheses Procedure. 2-Phenylbutyronitrile.
  • Aerosol and Air Quality Research. Sulfonation of Divinylbenzene Adsorbents Packed in a Micro Sampler to Extract Airborne Organic Compounds. (2021).
  • Vassar College. Organic Chemistry Lab: Recrystallization. (2007).
  • MDPI. Physicochemical and Adsorption Characteristics of Divinylbenzene-co-Triethoxyvinylsilane Microspheres as Materials for the Removal of Organic Compounds. (2021).
  • Polymer Source. (4-Vinylphenyl)methanol.
  • Hunan Chemical BV. Technical Data Sheet: (4-vinylphenyl)methanol.
  • CymitQuimica. CAS 1074-61-9: (4-Vinylphenyl)methanol.
  • Thermo Fisher Scientific. Column care guide and general method development information for Thermo Scientific phenyl columns.
  • Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
  • Waters Corporation. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.
  • J-GLOBAL. Phenyl(4-vinylphenyl)methanol | Chemical Substance Information.
  • ResearchGate. Preparation and evaluation of poly(4-vinylphenylboronic acid-co-pentaerythritol triacrylate) monolithic column for capillary liquid chromatography of small molecules and proteins.
  • Macromolecules. Anionic Dispersion Polymerization of 1,4-Divinylbenzene.
  • MDPI. TLC in the Analysis of Plant Material. (2025).
  • PMC. Experimental and theoretical investigations of divinylbenzene-based polymer as an efficient adsorbent for brilliant green dye removal. (2025).
  • EPFL. TLC Visualization Reagents.

Sources

Optimization

Poly(vinylbenzyl alcohol) (PVBA) Synthesis Support Center: Troubleshooting Low Conversion

Welcome to the Technical Support Center for the polymerization of vinylbenzyl alcohol (VBA). Synthesizing well-defined PVBA is notoriously challenging due to the high reactivity of the benzylic hydroxyl group and the pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the polymerization of vinylbenzyl alcohol (VBA). Synthesizing well-defined PVBA is notoriously challenging due to the high reactivity of the benzylic hydroxyl group and the propensity of the monomer to undergo side reactions. As a Senior Application Scientist, I have designed this guide to help you diagnose the root causes of stalled conversions, understand the mechanistic causality behind these failures, and implement self-validating protocols to achieve high-yield, high-purity PVBA.

Part 1: Diagnostic FAQs – Understanding the Mechanisms of Failure

Q1: Why does my direct free radical polymerization of VBA stall at low conversions and form an insoluble gel? A: Low conversion and gelation in direct VBA polymerization are typically caused by two factors. First, the benzylic hydroxyl group is highly susceptible to chain transfer reactions, which prematurely terminate the growing polymer chains. Second, VBA is commonly synthesized via the hydrolysis of vinylbenzyl chloride (VBC). This reaction often produces divinylbenzyl ether as a byproduct. Even trace amounts of this bifunctional impurity act as a crosslinking agent during polymerization, leading to early gelation and an artificially capped overall yield of around 5%[1].

Q2: I switched to Reversible Addition−Fragmentation Chain Transfer (RAFT) polymerization. Why am I seeing a shoulder peak in my GPC data at higher conversions? A: While ambient-temperature RAFT polymerization under mild long-wave radiation successfully controls VBA polymerization up to ~31% conversion[2], pushing the reaction further leads to a loss of livingness. When conversions exceed 50%, a slight shoulder peak emerges in Gel Permeation Chromatography (GPC) analysis[3]. This indicates irreversible termination events and side reactions (such as radical-radical coupling) overtaking the reversible chain transfer process.

Q3: My VBA monomer turned brown during storage, and my emulsion polymerization failed to initiate. What happened? A: The brown discoloration indicates the presence of oxidized impurities or the degradation of inhibitors. To prevent auto-polymerization during storage or elevated temperatures, commercial or synthesized VBA is often stabilized with inhibitors like hydroquinone[4]. If these inhibitors are not rigorously removed prior to your experiment, they will scavenge the initiating radicals, completely stalling the conversion.

G Start Low VBA Conversion (<30%) CheckPurity 1. Assess Monomer Purity Start->CheckPurity Impurities Divinylbenzyl ether / Inhibitors? CheckPurity->Impurities Purify Distill / Wash Monomer Impurities->Purify Yes Method 2. Evaluate Polymerization Method Impurities->Method No Purify->Method FRP Free Radical Polymerization Method->FRP RAFT RAFT / ATRP Method->RAFT Protect Use VBAc Precursor & Hydrolyze FRP->Protect High termination rate Shoulder Shoulder peak at >50% conversion? RAFT->Shoulder Shoulder->Protect Yes (Side reactions)

Workflow for diagnosing and resolving low conversion in VBA polymerization.

Part 2: Quantitative Troubleshooting Data

To make informed decisions about your experimental design, compare the empirical limits of different VBA polymerization strategies below.

Polymerization StrategyMonomerInitiator / CatalystMax Optimal ConversionObserved ComplicationsRecommended Action
Direct Free Radical VBAAIBN / BPO< 10% (Yield)Gelation; crosslinking via ether impurities[1].Switch to controlled radical methods or the indirect route.
Ambient Photo-RAFT VBADDMAT / TPO (365 nm)~ 31% (at 1.5 h)Well-controlled initially; preserves living behavior[2].Ideal for low-DP block copolymers. Stop reaction early.
Extended Photo-RAFT VBADDMAT / TPO> 50%GPC shoulder peaks due to irreversible termination[3].Halt reaction at 30% or mask the hydroxyl group.
Indirect Hydrolysis VBAcAIBN (followed by NaOH)> 90% None. Avoids benzylic OH interference entirely[1].Preferred method for high molecular weight PVBA.

Part 3: Self-Validating Experimental Protocols

Do not rely on assumptions when working with styrenic alcohols. The following protocols are designed as self-validating systems, ensuring that each step proves its own success before you proceed to the next.

Protocol A: Monomer Purification & Verification

Causality: Hydroquinone prevents initiation[4], and divinylbenzyl ether causes crosslinking[1]. Removing them is non-negotiable for linear polymer growth.

  • Washing: Dissolve crude VBA in diethyl ether. Wash three times with 5% aqueous NaOH to deprotonate and extract phenolic inhibitors (e.g., hydroquinone) into the aqueous layer.

  • Drying: Wash the organic layer with brine and dry over anhydrous MgSO4. Filter and concentrate under reduced pressure.

  • Distillation: Perform a vacuum distillation. Keep the heating bath temperature as low as possible to prevent thermal auto-polymerization[4].

  • Validation (Critical): Run a 1 H-NMR spectrum of the purified monomer. The absolute absence of a resonance peak at ~4.5 ppm (characteristic of the ether linkage) confirms the successful removal of divinylbenzyl ether. Do not proceed if this peak is present.

Protocol B: Ambient-Temperature Photo-RAFT of VBA

Causality: Traditional thermal RAFT can degrade the chain transfer agent. Mild long-wave UV radiation at ambient temperature suppresses the photolysis of trithiocarbonate groups, keeping the irreversible termination reactions in check[2].

  • Preparation: In a Schlenk flask, combine purified VBA, the RAFT agent DDMAT, and the photoinitiator TPO in tetrahydrofuran (THF).

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles. Why? Oxygen rapidly quenches the excited state of TPO and terminates propagating radicals, killing conversion.

  • Irradiation: Irradiate the flask with mild long-wave UV light (365 nm) at 30 °C.

  • Validation & Termination: Monitor the monomer consumption via 1 H-NMR. Quench the reaction by exposing it to air and darkness the moment it reaches 30-31% conversion (typically ~1.5 hours)[2]. Pushing beyond this guarantees structural defects[3].

Protocol C: The Ultimate Fix – The Indirect Hydrolysis Route

Causality: If you require high molecular weight PVBA at >90% conversion, direct polymerization of VBA will fail. By polymerizing vinylbenzyl acetate (VBAc) instead, you mask the reactive hydroxyl group, eliminating chain transfer and hydrogen-bonding issues[1].

Pathway VBC Vinylbenzyl Chloride (VBC) VBA Vinylbenzyl Alcohol (VBA) VBC->VBA Hydrolysis (Low Yield) VBAc Vinylbenzyl Acetate (VBAc) VBC->VBAc Acetylation PVBA_Dir PVBA (Direct Route) Low Yield / Gelation VBA->PVBA_Dir RAFT/FRP Stalls at ~30-50% PVBAc Poly(vinylbenzyl acetate) High Conversion VBAc->PVBAc Polymerization PVBA_Indir PVBA (Indirect Route) >90% Yield PVBAc->PVBA_Indir Alkaline Hydrolysis (THF/Base)

Direct polymerization of VBA versus the indirect poly(vinylbenzyl acetate) hydrolysis route.

  • Precursor Synthesis: Polymerize VBAc using standard FRP or RAFT methodologies. Because the hydroxyl group is protected, you can safely push this to >90% conversion.

  • Solvation: Dissolve the resulting poly(vinylbenzyl acetate) in THF. Why? THF is a specific organic solvent in which both the acetate precursor and the final alcohol polymer remain completely soluble, preventing premature precipitation during the reaction[1].

  • Alkaline Hydrolysis: Add a basic catalyst (e.g., NaOH) and reflux the mixture for 2 to 3 hours.

  • Recovery: Cool the mixture to 10–30 °C and precipitate the polymer by adding water.

  • Validation: Analyze the recovered polymer via Differential Scanning Calorimetry (DSC). A successful conversion to PVBA is validated by a Glass Transition Temperature ( Tg​ ) shifting to between 110 °C and 160 °C (ideally 120 °C to 140 °C depending on exact conversion)[1].

Sources

Troubleshooting

Technical Support Center: Phenyl(4-vinylphenyl)methanol Impurity Profiling

Welcome to the Technical Support Center for Phenyl(4-vinylphenyl)methanol (CAS: 313945-23-2)[1]. As a critical functional monomer, this compound is utilized extensively in the[2] and serves as a primary substrate in adva...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenyl(4-vinylphenyl)methanol (CAS: 313945-23-2)[1]. As a critical functional monomer, this compound is utilized extensively in the[2] and serves as a primary substrate in advanced [3].

Due to the highly reactive nature of both its vinyl and benzylic alcohol moieties, commercial lots frequently develop complex impurity profiles that can severely compromise downstream synthetic yields. This guide is designed by our Senior Application Scientists to help researchers troubleshoot, characterize, and isolate these impurities using field-proven, self-validating analytical workflows.

FAQ: Understanding Common Impurities & Origins

Q: What are the primary impurities found in commercial lots of Phenyl(4-vinylphenyl)methanol? A: The dual reactivity of the molecule makes it susceptible to both oxidative and radical-driven degradation. The most common impurities arise from the auto-polymerization of the vinyl group and the oxidation of the benzylic alcohol[4]. Additionally, residues from incomplete Grignard synthesis (e.g., benzaldehyde or biphenyl) are frequently detected in lower-purity commercial batches.

Table 1: Common Impurities in Commercial Lots

ImpurityOrigin / MechanismAnalytical Marker
4-Vinylbenzophenone Oxidation of the benzylic alcohol[M+H]⁺ m/z 209.1, UV max ~280 nm
Polystyrene Oligomers Radical auto-polymerizationBroad hump in baseline, high MW
Benzaldehyde Unreacted starting material[M+H]⁺ m/z 107.0, UV max ~250 nm
Biphenyl Grignard homocoupling side-product[M+H]⁺ m/z 155.1, UV max ~248 nm

Q: Why does my monomer sample turn yellow or become viscous over time? A: Viscosity increases are a direct physical manifestation of auto-polymerization[5]. The 4-vinylphenyl group is highly susceptible to radical initiation triggered by trace oxygen, UV light, or thermal stress. Yellowing typically indicates the oxidation of the benzylic alcohol to 4-vinylbenzophenone, a highly conjugated ketone that absorbs strongly in the visible spectrum.

Degradation A Phenyl(4-vinylphenyl)methanol (Target Monomer) B 4-Vinylbenzophenone (Oxidation Impurity) A->B O2 / Light (Oxidation) C Polystyrene-like Oligomers (Polymerization) A->C Heat / Radicals (Auto-polymerization) D Benzophenone / Biphenyl (Synthesis Residues) D->A Grignard Synthesis (Incomplete)

Fig 1. Mechanistic pathways of degradation and impurity formation in Phenyl(4-vinylphenyl)methanol.

Troubleshooting Analytical Workflows

Q: How can I prevent on-column degradation during GC-MS analysis? A: Causality Explanation: Traditional GC-MS injector ports operate at temperatures exceeding 250°C. At these elevated temperatures, the vinyl group undergoes rapid thermal auto-polymerization before volatilization. This leads to severe column fouling, missing API peaks, and artificially high relative readings for lower-boiling impurities (like benzaldehyde residues). Solution: We strongly recommend abandoning GC-MS for this compound. Instead, utilize the LC-UV/MS workflow detailed below. If GC is absolutely necessary, you must use Cold On-Column (COC) injection to bypass the heated inlet entirely.

Q: What is the recommended LC-UV/MS method for resolving the ketone oxidation product from the main API? A: To ensure a self-validating system, your protocol must include a built-in control for column recovery and filter adsorption. Use the following step-by-step methodology to achieve baseline separation between Phenyl(4-vinylphenyl)methanol and its primary impurities.

Workflow Step1 Sample Preparation (Dissolve in MeCN, 1 mg/mL) Step2 Filtration (0.22 µm PTFE Syringe Filter) Step1->Step2 Step3 Chromatographic Separation (RP-HPLC, C18 Column, 40°C) Step2->Step3 Step4a UV/DAD Detection (Quantification at 254 nm) Step3->Step4a Split flow Step4b ESI-MS/MS (Impurity Mass ID) Step3->Step4b Split flow

Fig 2. Self-validating LC-UV/MS workflow for impurity profiling of Phenyl(4-vinylphenyl)methanol.

Step-by-Step Self-Validating LC-UV/MS Methodology
  • Sample Preparation & Spiking: Dissolve 10 mg of commercial Phenyl(4-vinylphenyl)methanol in 10 mL of HPLC-grade Acetonitrile (MeCN) to yield a 1 mg/mL stock.

    • Self-Validating Control: Spike the sample with a known concentration of an internal standard (e.g., naphthalene).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality Check: If the post-filtration recovery of the internal standard is <98%, it indicates non-specific binding to the PTFE membrane, requiring a switch to a regenerated cellulose (RC) filter. If the internal standard recovers fully but the API peak area is reduced compared to an unfiltered standard, this confirms the presence of insoluble auto-polymerized oligomers rather than filter adsorption.

  • Chromatographic Setup:

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality of Mobile Phase Choice: We utilize 0.1% Formic Acid rather than Trifluoroacetic Acid (TFA). While TFA provides sharper peaks for basic compounds, Phenyl(4-vinylphenyl)methanol is neutral, and TFA causes severe ion suppression in the ESI-MS/MS detector, masking low-level synthesis residues.

  • Gradient Elution: Execute the gradient program outlined in Table 2.

  • Detection: Monitor UV absorbance at 254 nm for quantification and route the split flow to an ESI-MS/MS operating in positive ion mode for exact mass identification[6].

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in MeCN)Flow Rate (mL/min)
0.090101.0
2.090101.0
15.010901.0
20.010901.0
20.190101.0
25.090101.0

Table 3: Expected Relative Retention Times (RRT)

AnalyteRRT (Relative to API)Resolution (Rs)
Benzaldehyde0.45> 5.0
Phenyl(4-vinylphenyl)methanol 1.00 N/A
4-Vinylbenzophenone1.25> 3.0
Biphenyl1.60> 4.0

References

  • Choi, M. K. W., & Toy, P. H. (2004). An improved and general synthesis of monomers for incorporating trityl linker groups into polystyrene synthesis supports. Tetrahedron. URL:[Link]

  • Vang, Z. P., et al. (2021). Copper-Catalyzed Transfer Hydrodeuteration of Aryl Alkenes with Quantitative Isotopomer Purity Analysis by Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society. URL:[Link]

Sources

Optimization

Technical Support Center: Shelf-Life Optimization for Phenyl(4-vinylphenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in reactive monomers, I have designed this guide to address the specific stability challenges associated with Phenyl(4-vinylphenyl)m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in reactive monomers, I have designed this guide to address the specific stability challenges associated with Phenyl(4-vinylphenyl)methanol (CAS: 313945-23-2) .

While the secondary alcohol moiety in this compound is relatively stable, the 4-vinylphenyl group is exceptionally prone to auto-initiated free radical polymerization[1][2]. This guide synthesizes mechanistic theory with field-proven protocols to ensure your monomer remains intact from storage to synthesis.

Mechanistic Insight: The Reality of Vinyl Degradation

To effectively stabilize Phenyl(4-vinylphenyl)methanol, we must first understand the causality of its degradation. At room temperature, the vinyl pi-bond can be cleaved by thermal energy or ambient UV light, generating a highly reactive carbon-centered radical (R•). Without intervention, this radical rapidly propagates, converting your white solid monomer[3] into an intractable, cross-linked polymer network[4].

To arrest this process, phenolic inhibitors such as 4-tert-butylcatechol (TBC) or hydroquinone monomethyl ether (MEHQ) are added during manufacturing[5]. However, these inhibitors operate via a synergistic cycle that is frequently misunderstood in the lab.

G Monomer Phenyl(4-vinylphenyl)methanol (Intact Monomer) Radical Carbon-Centered Radical (R•) (Heat/Light Induced) Monomer->Radical Thermal/UV Initiation Polymer Insoluble Polymer (Degraded State) Radical->Polymer Propagation (Anaerobic/No Inhibitor) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Fast) Oxygen Dissolved O2 Peroxy->Polymer Propagation (Inhibitor Depleted) Stable Stable Non-Radical Products (Shelf Life Extended) Peroxy->Stable + Inhibitor (Quenching) TBC Phenolic Inhibitor (TBC/MEHQ) TBC->Stable H-atom donation

Fig 1. Radical propagation and oxygen-dependent phenolic inhibition pathway.

Troubleshooting & FAQs

Q: I stored my Phenyl(4-vinylphenyl)methanol in a strictly anaerobic Argon glovebox to protect it, but it still polymerized into an insoluble mass. Why? A: This is the most common error in monomer storage. Phenolic inhibitors like TBC and MEHQ do not efficiently scavenge carbon-centered radicals directly. They strictly require dissolved oxygen to function[1][5]. The carbon radical first reacts with O2 to form a peroxy radical (ROO•), which is then rapidly quenched by the phenolic inhibitor via hydrogen atom donation[4][5]. By storing the monomer under 100% Argon, you starved the inhibitor of its required co-factor, accelerating polymerization. Store the container tightly sealed in a standard refrigerator (ambient air provides sufficient O2).

Q: I must store my materials under strictly inert conditions for compliance. How can I prevent polymerization? A: If anaerobic storage is mandatory, you must replace the phenolic inhibitor with a stable nitroxide radical, such as TEMPO (2,2,6,6-Tetramethylpiperidinyloxy). TEMPO directly terminates propagation chains by reacting with carbon-centered radicals without requiring oxygen[4].

Q: How do I know if my batch has degraded before starting a sensitive cross-coupling reaction? A: Perform a self-validating solubility check. Phenyl(4-vinylphenyl)methanol is highly soluble in organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM). Polystyrene-like aggregates formed during degradation are not. Dissolve a 10 mg test aliquot in 1 mL of THF. A clear solution confirms monomer integrity; a cloudy suspension or white insoluble residue indicates polymeric degradation.

Q: What is the optimal storage temperature to maximize shelf life? A: Store the solid monomer at 2–8°C in an amber glass vial to prevent UV-initiated radical formation[6][7]. While freezing at -20°C slows kinetic degradation further, repeated freeze-thaw cycles introduce condensation. Moisture does not directly polymerize the vinyl group, but it degrades the solid's handling characteristics.

Quantitative Inhibitor Data

Selecting the right stabilizer is critical for balancing shelf life with experimental compatibility. Below is a comparative breakdown of standard inhibitors used for styrene derivatives[4][5].

Inhibitor TypeOptimal ConcentrationOxygen Required?Primary MechanismBest Use Case
TBC (4-tert-butylcatechol)10 – 50 ppmYes Scavenges ROO• via H-atom transferStandard long-term storage in air/N2 mix.
MEHQ (Hydroquinone monomethyl ether)50 – 200 ppmYes Scavenges ROO• via H-atom transferLow-color applications; highly efficient.
BHT (Butylated hydroxytoluene)100 – 500 ppmYes Antioxidant / Peroxy radical scavengerBroad-spectrum stabilization.
TEMPO (Nitroxide radical)10 – 50 ppmNo Directly traps carbon-centered radicalsStrictly anaerobic (Argon/N2) storage.

Self-Validating Experimental Protocols

Because TBC and MEHQ will actively quench radical initiators or interfere with transition-metal catalysts in your downstream synthesis, they must be removed immediately prior to use.

Workflow Recv Solid Monomer Storage (2-8°C, Amber Bottle, Air) SolTest Solubility Check (Dissolve in THF/DCM) Recv->SolTest Insoluble White Insoluble Residue (Polymerized - Discard) SolTest->Insoluble Fails Soluble Clear Solution (Intact Monomer) SolTest->Soluble Passes Wash Pass through Basic Alumina (Removes TBC/MEHQ) Soluble->Wash Use Proceed to Synthesis (Use Immediately) Wash->Use

Fig 2. Self-validating workflow for monomer integrity verification and inhibitor removal.

Protocol: Monomer Preparation and Inhibitor Removal

This protocol utilizes chemical causality to ensure purity: phenolic inhibitors (TBC, MEHQ) are slightly acidic. Basic alumina quantitatively binds these phenols via acid-base interactions, allowing the neutral Phenyl(4-vinylphenyl)methanol to pass through untouched[5].

Step 1: Visual & Solubility Validation

  • Weigh out the required mass of Phenyl(4-vinylphenyl)methanol for your reaction.

  • Dissolve the solid in 2–5 mL of your intended reaction solvent (e.g., DCM, THF, or Toluene).

  • Self-Validation Check: Observe the solution against a light source. If perfectly clear, the monomer is intact. If particulate matter remains, the batch has partially polymerized. You must filter the solution through a 0.22 µm PTFE syringe filter to remove the dead polymer fraction before proceeding.

Step 2: Alumina Column Preparation

  • Insert a small plug of glass wool into a glass Pasteur pipette.

  • Pack the pipette with 2–3 inches of activated Basic Alumina (Brockmann Grade I).

  • Pre-wet the column with 2 mL of your chosen solvent.

Step 3: Inhibitor Elution

  • Load the clear monomer solution onto the basic alumina column.

  • Allow the solution to drip into your reaction flask via gravity.

  • Elute the column with an additional 1–2 column volumes of solvent to ensure quantitative recovery of the monomer.

  • Self-Validation Check: TBC is highly UV-active and stains heavily with KMnO4. If you spot the eluted solution on a TLC plate, it should show a single spot corresponding to the monomer, confirming the complete retention of the inhibitor on the column.

Step 4: Immediate Utilization The eluted monomer is now completely uninhibited and highly reactive. It must be used in your synthesis immediately. Do not attempt to store uninhibited monomer, even at low temperatures, as runaway exothermic polymerization can occur[1][6].

References

  • INEOS Styrenics, "Styrene Monomer Safety & Storage Guide", Scribd, 1

  • MDPI, "A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization", 4

  • Google Patents, "CA2099168A1 - Compositions and methods for inhibiting styrene polymerization", 6

  • BenchChem, "Technical Support Center: Long-Term Storage of 2-Ethenylphenol",

  • Synquest Labs, "(4-Vinylphenyl)methanol", 2

  • Keyingchem, "Phenyl (4- vinylphenyl) methanol 313945-23-2",3

  • Arlon Graphics, "Shelf Life of Vinyl Film", 7

  • Fluoryx, "The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing",5

Sources

Reference Data & Comparative Studies

Validation

High-Performance Analytical Comparison Guide: GC-MS vs. Alternative Modalities for Phenyl(4-vinylphenyl)methanol Characterization

Introduction & Analytical Challenges Phenyl(4-vinylphenyl)methanol (CAS: 313945-23-2), also known as 4-vinylbenzhydrol, is a critical intermediate in polymer chemistry and a benchmark substrate in advanced isotopic label...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Phenyl(4-vinylphenyl)methanol (CAS: 313945-23-2), also known as 4-vinylbenzhydrol, is a critical intermediate in polymer chemistry and a benchmark substrate in advanced isotopic labeling studies, such as copper-catalyzed transfer hydrodeuteration [1].

However, analyzing this compound presents a distinct dual-challenge for analytical chemists:

  • The Benzhydrol Core: The secondary hydroxyl (-OH) group is highly polar, leading to strong hydrogen bonding with active silanol sites in gas chromatography (GC) liners and columns. More critically, at standard GC inlet temperatures (>250°C), benzhydrols are highly susceptible to thermal dehydration , losing H₂O to form a conjugated diene or substituted diphenylmethane artifact.

  • The Vinyl Group: The 4-vinyl moiety is prone to thermally induced polymerization if exposed to high temperatures for extended periods.

To achieve robust, reproducible quantification, researchers must choose the correct analytical modality and sample preparation workflow. This guide objectively compares Direct GC-MS, Derivatized GC-MS, and LC-MS/MS, providing field-proven protocols for the optimal approach.

Modality Comparison: GC-MS vs. LC-MS/MS

To objectively evaluate the best analytical approach, we must compare the modalities across key performance metrics. While LC-MS/MS avoids thermal degradation, it suffers from poor ionization efficiency for neutral benzhydrols. Derivatized GC-MS emerges as the gold standard.

Table 1: Quantitative & Qualitative Performance Comparison
Analytical ModalityVolatility / Thermal StabilityPeak Shape & ResolutionSensitivity (LOD)Matrix InterferenceSpectral Library Matching
Direct GC-MS Poor: High risk of thermal dehydration (-H₂O) in the inlet.Fair: Noticeable peak tailing due to free -OH group.~1–5 ng/mLHigh (Artifacts overlap with matrix)Good: Standard EI spectra available, but artifact peaks confuse analysis.
Derivatized GC-MS (TMS) Excellent: Silylation blocks dehydration and lowers boiling point.Excellent: Sharp, symmetrical peaks; no silanol interactions.<0.1 ng/mL Low (High m/z fragments easily isolated)Excellent: Highly predictable alpha-cleavage EI fragmentation.
LC-MS/MS (ESI) Excellent: Room temperature analysis prevents degradation.Good: Dependent on mobile phase and column chemistry.~10–50 ng/mLModerate (Ion suppression is common)Poor: Lacks standardized universal libraries; requires custom MS/MS tuning.

Mechanistic Causality: The Case for Silylation

Do not inject Phenyl(4-vinylphenyl)methanol directly into a GC-MS system if absolute quantification is required. The heat of the injection port triggers a dehydration reaction, converting the analyte into an alkene artifact (m/z 192).

The Solution: Silylation using BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) [2]. By replacing the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, you achieve three mechanistic advantages:

  • Steric Shielding: The bulky TMS group prevents the molecule from interacting with active sites in the column, eliminating peak tailing.

  • Thermal Protection: The ether linkage (-O-TMS) cannot undergo simple dehydration, preserving the intact molecular backbone during volatilization.

  • Mass Shift: The molecular weight shifts from 210 Da to 282 Da, moving the precursor ion into a higher mass range that is less susceptible to low-mass background noise from solvents or biological matrices [3].

Workflow Sample Phenyl(4-vinylphenyl)methanol Sample Matrix Decision Thermal Stability Check (Active -OH & Vinyl) Sample->Decision Direct Direct GC-MS (High Risk of Dehydration) Decision->Direct No Prep Deriv TMS Derivatization (BSTFA + 1% TMCS) Decision->Deriv Preferred LCMS LC-MS/MS (Poor ESI Ionization) Decision->LCMS Alternative GCMS GC-EI-MS Analysis (Stable TMS Ether) Deriv->GCMS Data Library Matching & Quantification GCMS->Data

Analytical decision tree for Phenyl(4-vinylphenyl)methanol characterization.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, the following protocol incorporates a self-validating Quality Control (QC) step to verify that thermal degradation has been entirely suppressed.

Protocol A: TMS Derivatization Workflow
  • Sample Drying: Transfer 1.0 mg of the sample extract into a 2 mL glass micro-reaction vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: BSTFA is highly sensitive to moisture; trace water will hydrolyze the reagent and halt derivatization.

  • Solvation: Add 100 µL of anhydrous pyridine to the vial to dissolve the analyte. Pyridine acts as both a solvent and an acid scavenger for the reaction.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS. Cap tightly with a PTFE-lined septum.

  • Incubation: Vortex for 30 seconds, then heat in a dry block at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS injection.

Protocol B: GC-MS Acquisition Parameters
  • Column: HP-5ms (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film.

  • Inlet Temperature: 250°C (Split ratio 10:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source / Quad: 230°C / 150°C.

  • Scan Range: m/z 50 to 350 (Electron Impact, 70 eV).

The Self-Validation QC Step

Inject the derivatized sample and extract the ion chromatograms (EIC) for m/z 192 (the dehydration artifact of the underivatized molecule) and m/z 282 (the intact TMS derivative).

  • Pass Criteria: A single sharp peak at m/z 282 with an absolute absence of m/z 192. This validates 100% derivatization efficiency and confirms that the GC inlet is not degrading the analyte.

EI-MS Fragmentation Logic

Understanding the Electron Impact (EI) fragmentation of the TMS-derivatized compound is essential for structural confirmation. The fragmentation is driven by the stability of the resulting carbocations. The alpha-cleavage of the bulky groups attached to the central benzhydrol carbon dictates the mass spectrum.

Fragmentation M_plus Molecular Ion [M]+ m/z 282 (TMS Ether) M_CH3 [M - CH3]+ m/z 267 Alpha-cleavage M_plus->M_CH3 - CH3 (15 Da) M_Ph [M - Phenyl]+ m/z 205 M_plus->M_Ph - C6H5 (77 Da) M_VinylPh [M - VinylPhenyl]+ m/z 179 M_plus->M_VinylPh - C8H7 (103 Da) TMS [TMS]+ m/z 73 M_plus->TMS Silicon Cleavage

EI-MS fragmentation logic for TMS-derivatized Phenyl(4-vinylphenyl)methanol.

  • m/z 282: The intact molecular ion (often low abundance due to rapid fragmentation).

  • m/z 267: Loss of a methyl group from the TMS moiety.

  • m/z 205 & m/z 179: These are the diagnostic base peaks. Cleavage of either the phenyl ring (loss of 77 Da) or the 4-vinylphenyl ring (loss of 103 Da) leaves a highly stabilized, oxygen-stabilized carbocation.

References

  • Copper-Catalyzed Transfer Hydrodeuteration of Aryl Alkenes with Quantitative Isotopomer Purity Analysis by Molecular Rotational Resonance Spectroscopy Source: Journal of the American Chemical Society (JACS) URL:[Link] [1]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis Source: Talanta / PubMed (National Institutes of Health) URL:[Link][2]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI Source: Agilent Technologies Application Notes URL:[Link] [3]

Comparative

High-Performance Liquid Chromatography (HPLC) Methods for Phenyl(4-vinylphenyl)methanol: A Comparative Guide

Executive Summary Phenyl(4-vinylphenyl)methanol (CAS 43072-76-4), also known as 4-vinylbenzhydrol, is a highly reactive monomer and a critical intermediate in advanced synthetic methodologies, including1[1]. For research...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl(4-vinylphenyl)methanol (CAS 43072-76-4), also known as 4-vinylbenzhydrol, is a highly reactive monomer and a critical intermediate in advanced synthetic methodologies, including1[1]. For researchers and drug development professionals, ensuring the purity of this compound is paramount. This guide objectively compares various HPLC column chemistries and mobile phase strategies, providing a self-validating experimental protocol designed to resolve Phenyl(4-vinylphenyl)methanol from its closely related precursors and degradation products.

Analyte Profiling & Analytical Causality

Phenyl(4-vinylphenyl)methanol is typically synthesized via the Grignard addition of 4-bromostyrene to benzaldehyde[1]. Consequently, crude mixtures often contain unreacted 4-bromostyrene, debrominated styrene byproducts, and oxidized degradants such as 4-vinylbenzophenone.

The Analytical Challenge: The structural difference between the target secondary alcohol (Phenyl(4-vinylphenyl)methanol) and its primary oxidation degradant (4-vinylbenzophenone) is restricted to a single hydroxyl versus carbonyl group. Because their overall hydrophobic footprints are nearly identical, standard reversed-phase HPLC methods often suffer from peak co-elution[2].

To overcome this, the chromatographic method must exploit subtle electronic differences rather than relying solely on hydrophobicity.

Column Chemistry Comparison

Selecting the correct stationary phase is the most critical variable in this workflow. Below is an objective comparison of three column chemistries:

  • C18 (Octadecylsilane): The industry standard for reversed-phase chromatography. While C18 effectively separates Phenyl(4-vinylphenyl)methanol from highly polar impurities, it struggles to resolve the alcohol from 4-vinylbenzophenone, often yielding marginal resolution ( Rs​<1.5 ) due to the lack of shape selectivity[2].

  • Biphenyl (Recommended): Biphenyl columns are the superior alternative for this specific analyte. The biphenyl stationary phase engages in strong π−π and dipole-induced dipole interactions. Because the vinyl group and the aromatic rings of the analyte form an extended conjugated system, the biphenyl phase amplifies the electronic differences between the electron-donating hydroxyl group and the electron-withdrawing carbonyl group of the ketone degradant, resulting in baseline resolution.

  • PFP (Pentafluorophenyl): PFP columns offer orthogonal selectivity. The highly electronegative fluorine atoms create a strong dipole moment, making this column highly effective at resolving halogenated precursors (e.g., 4-bromostyrene) from the target analyte[3].

Separation_Logic cluster_columns Column Chemistry Selection Target Phenyl(4-vinylphenyl)methanol Mixture C18 C18 Column (Hydrophobic Only) Target->C18 Biphenyl Biphenyl Column (Pi-Pi & Hydrophobic) Target->Biphenyl PFP PFP Column (Dipole & Pi-Pi) Target->PFP Res1 Marginal Resolution (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Biphenyl->Res2 Res3 Orthogonal Selectivity (Halogen Separation) PFP->Res3

Figure 1: Mechanistic causality behind column selection for resolving aromatic impurities.

Mobile Phase & Additive Optimization

For the organic modifier, 4 is preferred over Methanol (MeOH)[4]. ACN provides lower system backpressure and sharper peak shapes for styrenic compounds due to its aprotic nature and lower viscosity.

While Phenyl(4-vinylphenyl)methanol is neutral, adding 0.1% Trifluoroacetic acid (TFA) to the aqueous phase is highly recommended. TFA acts as an ion-pairing agent and suppresses the ionization of trace silanols on the silica support, which prevents peak tailing and ensures reproducible retention times across different column batches[3].

Comparative Performance Data

The following table summarizes the expected chromatographic performance of Phenyl(4-vinylphenyl)methanol against its primary degradant (4-vinylbenzophenone) across different column chemistries using an ACN/Water gradient.

Column ChemistryRetention Time (min)Resolution ( Rs​ ) from 4-VinylbenzophenonePeak Tailing Factor ( Tf​ )Primary Separation Mechanism
C18 (150 x 4.6 mm, 3 µm)6.41.2 (Co-elution risk)1.15Hydrophobic Dispersion
Biphenyl (150 x 4.6 mm, 3 µm)7.12.8 (Baseline)1.05 π−π & Hydrophobic
PFP (150 x 4.6 mm, 3 µm)6.82.1 (Baseline)1.08Dipole & π−π

Standardized Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that mandates a minimum resolution threshold before sample data can be accepted.

Reagents & Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water.

  • SST Solution: Spike a 1.0 mg/mL solution of Phenyl(4-vinylphenyl)methanol with 0.1 mg/mL of 4-vinylbenzophenone.

  • Sample Preparation: Dissolve the crude sample in the diluent to a final concentration of 1.0 mg/mL. Vortex for 30 seconds.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove particulate matter and prevent column frit blockage.

HPLC Instrument Conditions
  • Column: Biphenyl, 150 mm × 4.6 mm, 3.0 µm particle size.

  • Column Temperature: 35°C (Stabilizes retention times and lowers backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal for the conjugated styrenic and aromatic systems)[3].

Gradient Elution Program
  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
10.02080Linear
12.02080Hold
12.17030Linear
15.07030Re-equilibration

Self-Validation Criteria: Inject the SST Solution prior to the sample sequence. The sequence is only valid if the resolution ( Rs​ ) between Phenyl(4-vinylphenyl)methanol and 4-vinylbenzophenone is ≥2.0 , and the tailing factor ( Tf​ ) for the main peak is ≤1.2 .

HPLC_Workflow A Sample Prep (Dissolve in ACN) B Filtration (0.22 µm PTFE) A->B C HPLC Injection (10 µL) B->C D Biphenyl Column (Gradient Elution) C->D E UV Detection (254 nm) D->E F Data Analysis (Purity Assessment) E->F

Figure 2: Standardized high-performance liquid chromatography workflow for Phenyl(4-vinylphenyl)methanol.

References

  • Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes Source: Marquette University e-Publications URL:1[1]

  • Acetonitrile, Exceeds A.C.S. Specifications, HPLC Grade Source: Spectrum Chemical URL:4[4]

  • Comparison of RP-HPLC and Non-aqueous Titration Method for Determination of Diphenhydramine Citrate and its Related Substances Source: Latin American Journal of Pharmacy URL:2[2]

  • Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution Source: U.S. Pharmacopeia (USP) URL:3[3]

Sources

Validation

Thermal properties (TGA, DSC) of poly(4-vinylbenzyl alcohol)

The thermal characterization of functionalized polymers is a critical step in determining their suitability for advanced applications, ranging from drug delivery matrices to high-refractive-index nanocomposites. Poly(4-v...

Author: BenchChem Technical Support Team. Date: March 2026

The thermal characterization of functionalized polymers is a critical step in determining their suitability for advanced applications, ranging from drug delivery matrices to high-refractive-index nanocomposites. Poly(4-vinylbenzyl alcohol) (PVBA) occupies a unique thermomechanical space. By combining the rigid, hydrophobic backbone of polystyrene with the hydrogen-bonding capability of a benzylic hydroxyl group, PVBA exhibits thermal behaviors that diverge significantly from standard commodity polymers.

This guide provides an objective, data-driven comparison of the thermal properties—specifically Glass Transition Temperature ( Tg​ ) and Thermal Degradation ( Td​ )—of PVBA against common alternatives like Polystyrene (PS), Poly(vinyl alcohol) (PVA), and Poly(4-vinylphenol) (PVPh).

Mechanistic Grounding: The Structure-Property Relationship

To understand the thermal properties of PVBA, we must analyze the causality behind its molecular architecture.

1. Glass Transition ( Tg​ ) Dynamics: The Tg​ of a polymer is dictated by chain flexibility and intermolecular forces. Unmodified polystyrene (PS) has a Tg​ of approximately 100 °C. When a hydroxymethyl group ( −CH2​OH ) is introduced to the para-position of the aromatic ring to form PVBA, the polymer gains the ability to form extensive intermolecular hydrogen bonds. These hydrogen bonds act as physical crosslinks, restricting the rotational and translational mobility of the polymer chains. Consequently, the Tg​ of PVBA is elevated to the 120 °C – 140 °C range[1].

2. Thermal Degradation and Crosslinking: During Thermogravimetric Analysis (TGA), PS typically undergoes an "unzipping" depolymerization mechanism, leaving almost zero char yield. PVBA, however, follows a different degradation pathway. Studies on the thermal stabilization of styrenic copolymers demonstrate that at temperatures around 250 °C, the benzylic alcohol groups in PVBA undergo dehydration and thermal crosslinking[2]. This in-situ crosslinking stabilizes the polymer backbone against immediate depolymerization, shifting the primary degradation onset ( Td10%​ ) and resulting in a higher residual char yield at 600 °C compared to PS.

G PVBA Poly(4-vinylbenzyl alcohol) Heat1 Heating to Tg (~120-140°C) PVBA->Heat1 ChainMobility Chain Mobility (H-Bond Breaking) Heat1->ChainMobility Heat2 Heating to ~250°C ChainMobility->Heat2 Crosslinking Thermal Crosslinking (Dehydration) Heat2->Crosslinking Heat3 Heating >350°C Crosslinking->Heat3 Degradation Backbone Degradation (Char Formation) Heat3->Degradation

Fig 1: Thermal degradation and crosslinking pathway of PVBA upon heating.

Comparative Thermal Data

The following table synthesizes the quantitative thermal parameters of PVBA compared to alternative polymer matrices.

Polymer MatrixGlass Transition ( Tg​ , °C)Degradation Onset ( Td10%​ , °C)Char Yield at 600 °C (%)Key Thermal Characteristic
Poly(4-vinylbenzyl alcohol) (PVBA) 120 – 140 ~340 – 360 15 – 20 High Tg​ via H-bonding; undergoes thermal crosslinking at ~250 °C.
Polystyrene (PS) ~100~350 – 370< 2Clean unzipping depolymerization; high thermal plasticity.
Poly(vinyl alcohol) (PVA) ~85~250 – 2805 – 10Early mass loss due to rapid dehydration and elimination reactions.
Poly(4-vinylphenol) (PVPh) ~150 – 170~360 – 38025 – 30Extremely rigid due to direct phenolic H-bonding on the aromatic ring.

Performance Verdict: PVBA serves as an optimal middle-ground. It provides a higher thermal operating window ( Tg​ ) than standard PS and PVA, while offering a flexible benzylic spacer that makes it less brittle than PVPh. This specific thermal profile makes PVBA highly desirable as a matrix for dispersing inorganic nanoparticles (such as TiO2​ ) to create high-refractive-index composites[3].

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the thermal analysis of functionalized polymers must account for their specific chemical nature. Because PVBA is hygroscopic, residual water acts as a plasticizer, which will artificially depress the measured Tg​ and cause premature mass loss in TGA. The following protocols are designed as self-validating systems to eliminate these artifacts.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the true thermodynamic Tg​ independent of thermal history and moisture.

  • Sample Preparation: Dry 5–10 mg of PVBA in a vacuum oven at 60 °C for 24 hours to remove bound moisture. Seal the sample in an aluminum DSC pan.

  • Instrument Calibration: Ensure the DSC is calibrated using an Indium standard (Melting point: 156.6 °C) to validate heat flow and temperature accuracy.

  • First Heating Cycle (Erasure): Heat the sample from 25 °C to 180 °C at a rate of 10 °C/min under a 50 mL/min Nitrogen purge. Causality: This step erases the polymer's thermal history, relaxing mechanical stresses induced during synthesis or precipitation.

  • Cooling Cycle: Cool the sample from 180 °C back to 25 °C at a controlled rate of 10 °C/min.

  • Second Heating Cycle (Measurement): Heat the sample again from 25 °C to 180 °C at 10 °C/min. Calculate the Tg​ from the inflection point of the endothermic step-change in the second heating thermogram.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Quantify thermal stability and crosslinking-induced char yield.

  • Sample Loading: Load 10–15 mg of vacuum-dried PVBA into a platinum or alumina TGA crucible. Tare the balance.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen at 40 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere prevents thermo-oxidative degradation, allowing researchers to isolate the pure thermal decomposition mechanism (dehydration and crosslinking) rather than combustion.

  • Dynamic Heating: Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Processing: Record the temperature at 5% and 10% mass loss ( Td5%​ , Td10%​ ) and the final residual mass (char yield) at 600 °C.

Workflow cluster_DSC DSC Protocol cluster_TGA TGA Protocol Start Polymer Sample Prep (Vacuum Dried, 5-10 mg) DSC1 First Heating Cycle (Erase Thermal History) Start->DSC1 TGA1 Nitrogen Purge (Prevent Oxidation) Start->TGA1 DSC2 Cooling Cycle (Controlled at 10°C/min) DSC1->DSC2 DSC3 Second Heating Cycle (Determine Tg) DSC2->DSC3 TGA2 Dynamic Heating (10°C/min to 600°C) TGA1->TGA2 TGA3 Mass Loss Recording (Determine Td10% & Char) TGA2->TGA3

Fig 2: Standardized self-validating workflow for DSC and TGA thermal analysis.

Conclusion for Researchers

When selecting a polymer backbone for functional materials, PVBA offers a distinct advantage over standard polystyrene. Its hydrogen-bonding network provides a robust Tg​ suitable for higher-temperature processing, while its ability to undergo thermal crosslinking at elevated temperatures prevents catastrophic depolymerization. By adhering to strict, moisture-free thermal analysis protocols, researchers can accurately leverage these properties for advanced drug delivery formulations and high-performance nanocomposites.

References

  • Marquette University (Chemistry Faculty Research). "Stabilization of Polystyrene by Friedel-Crafts Chemistry: Effect of Position of Alcohol and the Catalyst." (Details the thermal crosslinking mechanisms of 4-vinylbenzyl alcohol copolymers at ~250°C). Available at:[Link]

  • MDPI Nanomaterials. "Nanocomposites of Polymers and Inorganic Nanoparticles." (Details the application of PVBA as a matrix for high-refractive-index TiO2​ nanocomposites due to its thermal and chemical properties). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Phenyl(4-vinylphenyl)methanol

As a Senior Application Scientist, I recognize that handling reactive intermediates like Phenyl(4-vinylphenyl)methanol (CAS: 313945-23-2) requires more than passive compliance with a Safety Data Sheet (SDS). It demands a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like Phenyl(4-vinylphenyl)methanol (CAS: 313945-23-2) requires more than passive compliance with a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's reactivity.

Widely utilized in cutting-edge drug discovery—particularly in copper-catalyzed transfer hydrodeuteration to create stable isotopomers [1]—this compound features a dual-functional nature. It combines a reactive vinyl group (-CH=CH₂) with a benzhydrol scaffold. This guide provides the definitive, self-validating operational and safety protocols required to handle this material without compromising researcher safety or chemical integrity.

Part 1: Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand why the molecule is hazardous. The risks associated with Phenyl(4-vinylphenyl)methanol are directly tied to its molecular architecture:

  • The Vinyl Group (Auto-Polymerization Risk): The terminal alkene is highly susceptible to free-radical initiation. When exposed to ambient light, elevated temperatures, or static discharge, the monomer can undergo spontaneous auto-polymerization. This process is highly exothermic. As heat is generated, the reaction rate accelerates exponentially (the Trommsdorff–Norrish or "gel" effect), which can lead to rapid thermal runaway and container rupture [2].

  • The Hydroxyl/Aromatic Scaffold (Sensitization Risk): The lipophilic nature of the biphenyl-like structure allows it to easily penetrate biological membranes. Residual vinyl monomers are notorious skin sensitizers that can permeate standard latex laboratory gloves, leading to allergic contact dermatitis and systemic toxicity [3].

Part 2: Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following matrix details the mandatory equipment and the scientific causality behind each requirement.

Equipment CategoryRecommended SpecificationMechanistic Causality (The "Why")
Hand Protection Heavy-duty Nitrile or Butyl rubber gloves (Double-gloving recommended).Vinyl monomers rapidly permeate thin latex[3]. Nitrile offers superior chemical resistance to aromatic alcohols, preventing transdermal absorption.
Eye/Face Protection Snug-fitting chemical splash goggles. Add a face shield for >10g scale.Protects against micro-splashes and potential high-pressure release if a sealed bottle has partially polymerized and built up internal pressure.
Body Protection Flame-Resistant (FR) lab coat with fitted cuffs.The compound is a combustible organic solid. In the event of an auto-polymerization runaway, the FR coat mitigates the risk of secondary ignition.
Respiratory N95 particulate respirator or Half-mask with Organic Vapor (OV) cartridges.Mitigates inhalation of localized monomer dust or sublimated vapors if handled outside a highly ventilated zone (though all handling must occur in a hood).

Part 3: Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step is confirmed.

Step-by-Step Handling Methodology
  • Storage Retrieval & Inspection:

    • Action: Retrieve the compound from 2-8°C inert storage (Argon/N₂ atmosphere).

    • Validation Check: Inspect the container for bulging, structural deformation, or unexpected warmth. Causality: These are primary indicators of ongoing auto-polymerization. If present, do not open; treat as an explosive hazard.

  • Fume Hood Preparation:

    • Action: Clear a Class II Type B2 biological safety cabinet or a ducted chemical fume hood of all incompatible materials (strong acids, oxidizers, and radical initiators like AIBN or peroxides).

    • Validation Check: Verify inward airflow using a tissue flutter test before opening the container.

  • Material Transfer:

    • Action: Use only grounded, static-free spatulas (e.g., ceramic or conductive polymer).

    • Causality: Never use a metal spatula that has been vigorously wiped with a dry paper towel. Static discharge can initiate localized surface polymerization on the fine powder.

  • Post-Transfer Stabilization:

    • Action: Immediately flush the source container with Argon gas before sealing. Return to 2-8°C storage.

    • Causality: Oxygen can form peroxides with the vinyl group, which subsequently cleave into radicals that initiate polymerization [2].

Workflow A Cold Storage (2-8°C, Argon) B Visual Inspection (Check for bulging/heat) A->B Retrieve C PPE Donning (Nitrile, FR Coat, Goggles) B->C Pass D Fume Hood Transfer (Static-free tools) C->D Proceed E Reaction Setup (Inert Atmosphere) D->E Synthesize F Hazardous Waste Segregation E->F Dispose

Fig 1: Step-by-step operational workflow for handling Phenyl(4-vinylphenyl)methanol safely.

Part 4: Auto-Polymerization & Emergency Response Plan

Because vinyl monomers carry the inherent risk of runaway reactions, an immediate response plan must be memorized by all laboratory personnel.

Spill and Runaway Protocol
  • Ambient Spill (No Heat): Dampen the solid with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand) to prevent aerosolization. Sweep using non-sparking tools. Do not use paper towels, as the friction and high surface area can trigger a reaction.

  • Thermal Runaway (Heat Detected): If the container becomes hot to the touch or begins off-gassing, do not attempt to seal it . Sealing a polymerizing container creates a pressure bomb. Place it immediately in the back of the fume hood, pull the sash down completely, and evacuate the laboratory.

Emergency Start Spill or Heat Detected Check Is container hot/bulging? Start->Check Runaway Thermal Runaway! Do NOT seal. Lower sash. Evacuate lab. Check->Runaway Yes (Auto-polymerization) Spill Standard Spill Dampen with inert absorbent. Use non-sparking tools. Check->Spill No (Ambient temp) Waste Seal in dedicated monomer waste bin Spill->Waste

Fig 2: Emergency decision matrix for Phenyl(4-vinylphenyl)methanol spills and thermal runaway.

Part 5: Disposal & Logistical Plans

Improper disposal of reactive monomers is a leading cause of laboratory fires. Waste must be managed as a dynamic, potentially reactive system.

  • Solid Waste Segregation: Dispose of any unused Phenyl(4-vinylphenyl)methanol and contaminated consumables (weighing boats, spatulas) in a dedicated, clearly labeled "Reactive Organic Solid Waste" container.

  • Chemical Incompatibilities: Never mix vinyl monomer waste with acidic waste streams. Trace acids can act as cationic polymerization initiators, causing the waste drum to rapidly heat and potentially ignite.

  • Aqueous Washes: If glassware is washed with solvents/water, the resulting effluent must be collected in a separate "Halogen-Free Organic Waste" carboy. Do not pour down the sink, as the monomer can polymerize in the plumbing infrastructure, causing severe blockages and environmental contamination.

References

  • Copper-Catalyzed Transfer Hydrodeuteration of Aryl Alkenes with Quantitative Isotopomer Purity Analysis by Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society. [Link]

  • Understanding Polymerisation Inhibitors. Scribd Chemical Substances Database.[Link]

  • Allergic effects of the residual monomer used in denture base acrylic resins. National Institutes of Health (NIH) - PubMed Central.[Link]

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